3-Methoxy-2-nitrobenzonitrile
Description
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Structure
2D Structure
Properties
IUPAC Name |
3-methoxy-2-nitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c1-13-7-4-2-3-6(5-9)8(7)10(11)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXWWZQUPPXKYQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1[N+](=O)[O-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10438855 | |
| Record name | 3-methoxy-2-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10438855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142596-50-7 | |
| Record name | 3-methoxy-2-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10438855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-Methoxy-2-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxy-2-nitrobenzonitrile is a substituted aromatic compound that holds significant interest as a versatile building block in synthetic organic chemistry. Its unique arrangement of a nitrile, a nitro group, and a methoxy group on a benzene ring provides a scaffold with multiple reactive sites. This trifunctional nature makes it a valuable intermediate in the synthesis of complex heterocyclic compounds, novel pharmaceutical agents, and advanced materials. The electron-withdrawing properties of the nitro and nitrile groups, combined with the electron-donating effect of the methoxy group, create a distinct electronic environment that dictates its reactivity and utility in molecular design. This guide provides a comprehensive overview of its chemical properties, synthetic considerations, and potential applications, with a focus on its relevance to drug discovery and development.
Core Chemical and Physical Properties
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 142596-50-7 | [1] |
| Molecular Formula | C₈H₆N₂O₃ | [] |
| Molecular Weight | 178.15 g/mol | [] |
| Physical Form | Solid | [1] |
| Purity | Typically ≥95% | [1] |
| Storage Temperature | Room temperature, sealed in a dry environment | [1] |
| InChI Key | OXWWZQUPPXKYQB-UHFFFAOYSA-N | [1] |
| SMILES | COC1=CC=CC(=C1--INVALID-LINK--[O-])C#N |
Reactivity and Synthetic Profile
The reactivity of this compound is governed by its three functional groups:
-
Nitrile Group (-CN): The nitrile group is a versatile functional handle. It can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid, a key transformation in the synthesis of many pharmaceutical ingredients.[3][4] It can also be reduced to a primary amine (aminomethyl group), providing a route to various bioactive molecules.[4]
-
Nitro Group (-NO₂): The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. A crucial reaction of the nitro group is its reduction to an amino group (-NH₂). This transformation is fundamental in medicinal chemistry, as the resulting aniline derivative can be further modified through diazotization, acylation, or alkylation to build complex molecular architectures.[5][6]
-
Methoxy Group (-OCH₃): The methoxy group is an electron-donating group that can influence the regioselectivity of reactions on the aromatic ring.[6] It can also be cleaved to a hydroxyl group under certain conditions, offering another point for chemical modification.
The ortho-positioning of the methoxy and nitro groups creates a specific steric and electronic environment that can be exploited in designing selective synthetic strategies.[5]
Potential Applications in Drug Development
While specific applications of this compound are not extensively documented in publicly available literature, its structural motifs are present in many biologically active compounds. As a chemical intermediate, it is valuable for the synthesis of:
-
Heterocyclic Scaffolds: The functional groups of this compound are ideal precursors for constructing fused heterocyclic systems, such as quinazolines and benzimidazoles, which are common cores in many drug candidates. The reduction of the nitro group to an amine, followed by intramolecular cyclization with the nitrile group or a derivative, is a common strategy.
-
Enzyme Inhibitors and Receptor Modulators: Substituted benzonitriles are known to be key components in various therapeutic agents. The strategic placement of the functional groups can influence a molecule's binding affinity and selectivity for biological targets.[7]
The closely related compound, 3-methoxy-2-nitropyridine, serves as a core structure for creating drug candidates with potential therapeutic benefits in pharmaceuticals and active ingredients in agrochemicals.[6] This highlights the potential of the 3-methoxy-2-nitro-aromatic scaffold in the development of bioactive molecules.
Experimental Protocols and Methodologies
Detailed experimental protocols for the synthesis of this compound are not widely published. However, a general understanding of its synthesis can be derived from established organic chemistry reactions. A plausible synthetic route would involve the nitration of 3-methoxybenzonitrile. Alternatively, the conversion of a corresponding benzoic acid derivative is a common strategy for nitrile synthesis.[8]
General Protocol for Conversion of a Carboxylic Acid to a Nitrile:
One common method involves the dehydration of a primary amide, which can be formed from the corresponding carboxylic acid (3-methoxy-2-nitrobenzoic acid). Another direct, one-pot method has been reported for the conversion of various carboxylic acids to nitriles.[8]
-
Reaction: Carboxylic Acid → Nitrile
-
Reagents: Acetonitrile (as both solvent and reagent), Concentrated Sulfuric Acid (as a catalyst and dehydrating agent).[8]
-
Procedure Outline:
-
The carboxylic acid is suspended in an excess of acetonitrile.
-
Concentrated sulfuric acid is added dropwise to the stirred suspension at room temperature.
-
The mixture is heated to reflux for a specified period.
-
After the reaction is complete, the excess acetonitrile is removed under reduced pressure.
-
The residue is worked up using an organic solvent (e.g., CH₂Cl₂) and water. The organic layer is separated, washed, dried, and concentrated to yield the crude nitrile, which can then be purified by chromatography or recrystallization.[8]
-
The following diagram illustrates a generalized workflow for the synthesis of a substituted nitroaromatic compound, which could be adapted for the synthesis of this compound or its precursors.
References
- 1. This compound | 142596-50-7 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Carboxylic acid - Nitriles, Synthesis, Reactions | Britannica [britannica.com]
- 5. 3-Methoxy-2-nitrobenzoic acid | 4920-80-3 | Benchchem [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. ossila.com [ossila.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
3-Methoxy-2-nitrobenzonitrile CAS number 142596-50-7
CAS Number: 142596-50-7
This technical guide provides a comprehensive overview of 3-Methoxy-2-nitrobenzonitrile, a specialized chemical compound. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis. This document collates available data on its chemical properties, a proposed synthesis protocol, and safety information.
Chemical and Physical Properties
While specific experimental data for this compound is not widely available in published literature, its fundamental properties have been reported by various chemical suppliers. These are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₆N₂O₃ | [1][] |
| Molecular Weight | 178.14 g/mol | [1][] |
| IUPAC Name | This compound | [1][] |
| Physical Form | Solid | [1] |
| Purity | Typically ≥95% | [1] |
| Storage | Sealed in a dry place at room temperature | [1] |
Synthesis Methodology
A detailed experimental protocol for the synthesis of this compound is not explicitly available in peer-reviewed literature. However, based on established principles of organic chemistry and synthetic routes for analogous compounds, a plausible two-step synthesis is proposed, starting from the commercially available 3-methoxybenzonitrile. This proposed pathway involves the nitration of the aromatic ring, followed by purification.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol
Materials and Reagents:
-
3-Methoxybenzonitrile
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Dichloromethane (or other suitable organic solvent)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Ethanol (for recrystallization)
-
Silica Gel (for column chromatography)
-
Hexanes and Ethyl Acetate (for column chromatography)
Procedure:
-
Nitration:
-
In a round-bottom flask cooled in an ice-salt bath, slowly add concentrated sulfuric acid to 3-methoxybenzonitrile with stirring.
-
Prepare a nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 3-methoxybenzonitrile, ensuring the temperature is maintained below 10°C.
-
After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture slowly over crushed ice.
-
Extract the product with a suitable organic solvent such as dichloromethane.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Recrystallization: The crude product may be purified by recrystallization from a suitable solvent system, such as ethanol/water.
-
Column Chromatography: Alternatively, if recrystallization is not effective, the crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.
-
Spectroscopic Data (Predicted)
No experimental spectroscopic data for this compound has been identified in the public domain. However, based on the analysis of its isomers and related compounds, the following characteristic signals can be predicted.
| Spectroscopy | Predicted Data |
| ¹H NMR | Aromatic protons are expected in the range of 7.0-8.0 ppm. A singlet corresponding to the methoxy group protons is anticipated around 3.9-4.1 ppm. |
| ¹³C NMR | Aromatic carbons would appear in the region of 110-160 ppm. The nitrile carbon signal would be expected around 115-120 ppm, and the methoxy carbon signal around 55-60 ppm. |
| IR Spectroscopy | A sharp, strong absorption band characteristic of the nitrile (C≡N) stretch is expected around 2220-2240 cm⁻¹. Asymmetric and symmetric stretching vibrations for the nitro group (NO₂) should appear around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. C-O stretching for the methoxy group would be observed in the 1000-1300 cm⁻¹ region. |
| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound (approximately 178.04). |
Safety and Handling
This compound is classified with the GHS07 pictogram, indicating that it can be harmful.[1]
| Hazard | Description |
| Hazard Statements | H302: Harmful if swallowed.[1] |
| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Application in Research and Drug Development
Currently, there is no specific information available in the scientific literature regarding the application of this compound in signaling pathways or as a key intermediate in the development of specific drugs. As a substituted benzonitrile, it holds potential as a building block in organic synthesis for the creation of more complex molecules with potential biological activity.
General Experimental Workflow for Novel Compound Characterization
The following diagram illustrates a typical workflow for the characterization of a newly synthesized compound like this compound.
References
An In-depth Technical Guide on the Core Physical Properties of 3-Methoxy-2-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the known and predicted physical properties of 3-Methoxy-2-nitrobenzonitrile (CAS No: 142596-50-7). Due to the limited availability of specific experimental data for this compound in public literature, this document compiles available data, presents information on structurally similar compounds for comparative analysis, and furnishes detailed, generalized experimental protocols for the determination of key physical and spectral properties. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis.
Introduction
This compound is an aromatic organic compound featuring a benzene ring substituted with a methoxy group, a nitro group, and a nitrile group. Its specific substitution pattern (methoxy at position 3, nitro at position 2, and nitrile at position 1) imparts distinct electronic and steric properties that are of interest in medicinal chemistry and materials science. A thorough understanding of its physical properties is fundamental for its application in synthesis, formulation, and biological screening.
Core Physical and Chemical Properties
Quantitative data for this compound is summarized below. It should be noted that experimentally determined values for properties such as melting point, boiling point, and solubility are not widely reported in the literature.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 142596-50-7 | [1][2] |
| Molecular Formula | C₈H₆N₂O₃ | [1] |
| Molecular Weight | 178.15 g/mol | [1] |
| Physical Form | Solid | [1] |
| InChI | 1S/C8H6N2O3/c1-13-7-4-2-3-6(5-9)8(7)10(11)12/h2-4H,1H3 | [1] |
| InChI Key | OXWWZQUPPXKYQB-UHFFFAOYSA-N | [1] |
| Storage | Sealed in dry, room temperature | [1] |
Comparative Physicochemical Data
To provide context, the following table presents data for structurally related isomers. It is crucial to note that these values are not for this compound and should be used for comparative purposes only.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2-Methoxy-3-nitrobenzonitrile | 121001-06-7 | C₈H₆N₂O₃ | 178.14 | 103.5 - 104.5 |
| 3-Methoxy-2-nitrobenzoic acid | 4920-80-3 | C₈H₇NO₅ | 197.14 | 253-257 (lit.) |
Experimental Protocols
The following sections detail generalized experimental methodologies for determining the key physical properties of solid organic compounds like this compound.
The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. It is a critical indicator of purity.[3]
-
Apparatus: Digital melting point apparatus (e.g., DigiMelt) or Thiele tube setup.[4]
-
Procedure (DigiMelt):
-
A small, finely powdered sample of the compound is packed into a capillary tube to a height of approximately 2-3 mm.[4]
-
The capillary tube is placed in the heating block of the apparatus.[4]
-
For an unknown compound, a rapid heating ramp (10-20 °C/min) is used to determine an approximate melting range.[4][5]
-
A second, slower determination is performed with a fresh sample, heating at a rate of 1-2 °C/min starting from a temperature about 15-20 °C below the approximate melting point.[4][5]
-
The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[5]
-
For small quantities of a substance, a micro boiling point determination can be performed.[6][7][8]
-
Apparatus: Capillary tube, thermometer, and a heating bath (e.g., Thiele tube or melting point apparatus).[7][9]
-
Procedure:
-
A few drops of the liquid are placed in a small test tube, which is attached to a thermometer.
-
A capillary tube, sealed at one end, is inverted and placed inside the test tube.[6][7]
-
The apparatus is heated slowly.[7]
-
A stream of bubbles will emerge from the inverted capillary as the liquid is heated. The boiling point is the temperature at which the stream of bubbles is rapid and continuous.[7][9]
-
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[10]
-
Apparatus: FT-IR spectrometer.
-
Procedure (Thin Solid Film):
-
A small amount of the solid sample (approx. 50 mg) is dissolved in a volatile solvent like methylene chloride or acetone.[11]
-
A drop of this solution is placed on an IR-transparent salt plate (e.g., NaCl or KBr).[11]
-
The solvent is allowed to evaporate, leaving a thin film of the solid compound on the plate.[11]
-
The salt plate is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded.[11]
-
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed structure of an organic molecule by providing information about the chemical environment of the hydrogen and carbon atoms, respectively.[12][13][14]
-
Apparatus: NMR spectrometer.
-
Procedure (¹H NMR):
-
A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
The solution is transferred to an NMR tube.
-
The NMR tube is placed in the spectrometer.
-
The spectrum is acquired, processed, and analyzed for chemical shift, integration, and multiplicity of the signals.[14]
-
GC-MS combines gas chromatography for separating components of a mixture with mass spectrometry for identifying and quantifying these components based on their mass-to-charge ratio.[15][16][17]
-
Apparatus: Gas chromatograph coupled to a mass spectrometer.
-
Procedure:
-
A dilute solution of the sample is prepared in a volatile organic solvent (e.g., acetone, hexane).[15][18]
-
A small volume (typically 1 µL) of the solution is injected into the GC.[17]
-
The sample is vaporized and carried by an inert gas through a chromatographic column, where separation occurs based on boiling point and polarity.[16]
-
As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented.
-
The mass spectrum, a plot of ion abundance versus mass-to-charge ratio, is recorded for each component.[15]
-
Visualization of Structural-Property Relationships
The following diagram illustrates the logical connection between the chemical structure of this compound and its resulting physical properties.
Conclusion
While specific, experimentally verified physical property data for this compound remains scarce in publicly accessible literature, this guide provides the foundational chemical information and standardized methodologies necessary for its characterization. The provided protocols for determining melting point, boiling point, and spectral properties offer a clear pathway for researchers to generate the empirical data required for their work. The comparative data from related isomers can serve as a useful, albeit preliminary, guide for predicting the behavior of this compound. Further experimental investigation is warranted to fully elucidate the physical and chemical profile of this compound.
References
- 1. This compound | 142596-50-7 [sigmaaldrich.com]
- 2. 3-Methoxy-2-Nitro Benzonitrile | 142596-50-7 [chemicalbook.com]
- 3. pennwest.edu [pennwest.edu]
- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 5. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. chymist.com [chymist.com]
- 8. chemconnections.org [chemconnections.org]
- 9. chemtips.wordpress.com [chemtips.wordpress.com]
- 10. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. scribd.com [scribd.com]
- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 14. acdlabs.com [acdlabs.com]
- 15. memphis.edu [memphis.edu]
- 16. Sample preparation GC-MS [scioninstruments.com]
- 17. metbio.net [metbio.net]
- 18. uoguelph.ca [uoguelph.ca]
3-Methoxy-2-nitrobenzonitrile molecular weight and formula
An In-depth Technical Guide to 3-Methoxy-2-nitrobenzonitrile
This guide provides an overview of the fundamental physicochemical properties of this compound, tailored for researchers, scientists, and professionals in drug development.
Core Molecular Data
This compound is an organic compound featuring methoxy, nitro, and nitrile functional groups attached to a benzene ring. These functional groups make it a potential building block in the synthesis of more complex molecules in medicinal chemistry and materials science.
Quantitative Physicochemical Data
The fundamental molecular properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₆N₂O₃ | [1][2] |
| Molecular Weight | 178.15 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 142596-50-7 | [1][3] |
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis, purification, and analysis of this compound are typically found in peer-reviewed scientific literature or detailed chemical synthesis databases. A generalized workflow for its preparation and characterization is presented below. The synthesis would likely involve the nitration of a methoxybenzonitrile precursor or the cyanation of a methoxynitrobenzene derivative, followed by purification and analytical confirmation.
Conceptual Workflow for Synthesis and Analysis
The following diagram illustrates a logical workflow for the synthesis and characterization of this compound. This process outlines the key stages from starting materials to the confirmation of the final product's identity and purity.
Caption: Conceptual workflow for the synthesis and analysis of this compound.
References
An In-depth Technical Guide to 3-Methoxy-2-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxy-2-nitrobenzonitrile is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Its unique electronic and steric properties, arising from the ortho-positioning of the methoxy and nitro groups relative to the nitrile functionality, make it an intriguing building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological relevance, tailored for professionals in research and drug development.
Chemical and Physical Properties
This compound is a solid at room temperature.[1] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 142596-50-7 | [1] |
| Molecular Formula | C₈H₆N₂O₃ | [1] |
| Molecular Weight | 178.15 g/mol | |
| Physical Form | Solid | [1] |
| Storage | Sealed in dry, room temperature | [1] |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway:
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol:
Step 1: Synthesis of 3-Methoxy-2-nitrobenzamide
-
Activation of the Carboxylic Acid: To a solution of 3-methoxy-2-nitrobenzoic acid (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added if oxalyl chloride is used. The reaction mixture is then stirred at room temperature for 2-4 hours or until the evolution of gas ceases. The solvent and excess reagent are removed under reduced pressure to yield the crude acid chloride.
-
Amidation: The crude acid chloride is dissolved in a dry, inert solvent (e.g., DCM or THF) and cooled to 0 °C. A solution of aqueous ammonia (excess) is added dropwise with vigorous stirring. The reaction is allowed to warm to room temperature and stirred for an additional 1-2 hours. The resulting solid is collected by filtration, washed with cold water, and dried to afford 3-methoxy-2-nitrobenzamide.
Step 2: Synthesis of this compound
-
Dehydration: The 3-methoxy-2-nitrobenzamide (1.0 eq) is mixed with a dehydrating agent such as phosphorus pentoxide (P₂O₅, 2.0 eq), phosphorus oxychloride (POCl₃, 3.0 eq), or trifluoroacetic anhydride (TFAA, 2.0 eq) in a suitable solvent (e.g., toluene for P₂O₅, or neat for POCl₃ and TFAA). The mixture is heated to reflux for 2-6 hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion of the reaction, the mixture is cooled to room temperature and carefully poured onto crushed ice. If an acidic reagent was used, the mixture is neutralized with a suitable base (e.g., sodium bicarbonate solution). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or DCM). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.
Alternative Synthetic Route: The Sandmeyer Reaction
An alternative approach for the synthesis of this compound is the Sandmeyer reaction, which involves the conversion of an aryl amine to an aryl nitrile via a diazonium salt intermediate.[2][3][4]
Caption: Sandmeyer reaction pathway for this compound synthesis.
Spectroscopic Data (Predicted)
While experimental spectroscopic data for this compound is not widely published, the expected spectral characteristics can be predicted based on the analysis of similar compounds.
| Spectroscopy | Predicted Key Features |
| ¹H NMR | - Aromatic protons (3H) exhibiting complex splitting patterns in the range of 7.0-8.0 ppm. - A singlet for the methoxy group protons (3H) around 3.9-4.1 ppm. |
| ¹³C NMR | - Aromatic carbons in the range of 110-160 ppm. - A nitrile carbon signal around 115-120 ppm. - A methoxy carbon signal around 55-60 ppm. |
| IR (Infrared) | - A sharp, strong absorption band for the nitrile (C≡N) stretch around 2220-2240 cm⁻¹. - Strong asymmetric and symmetric stretching bands for the nitro group (NO₂) around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. - C-O stretching for the methoxy group around 1250 cm⁻¹. |
| Mass Spec (MS) | - A molecular ion peak (M⁺) corresponding to the molecular weight of 178.15. |
Biological Activity and Signaling Pathways
Specific pharmacological studies on this compound are limited. However, the presence of the nitroaromatic and benzonitrile moieties suggests potential biological activities.
General Activity of Nitroaromatic Compounds:
Nitroaromatic compounds are known to possess a broad spectrum of biological activities, often acting as prodrugs that require reductive activation to exert their effects.[5] This reduction can be carried out by various cellular reductases. The resulting reactive intermediates, such as nitroso and hydroxylamine species, can interact with and inhibit the function of various biomolecules, including enzymes and DNA.[6]
Potential as Enzyme Inhibitors:
The electron-withdrawing nature of the nitro and nitrile groups can influence the electronic properties of the aromatic ring, potentially making this compound an inhibitor of certain enzymes. For instance, some nitroaromatic compounds have been shown to inhibit enzymes like xanthine oxidase.[7]
Modulation of Signaling Pathways:
Nitroaromatic compounds have been implicated in the modulation of various cellular signaling pathways.[6] A key mechanism involves the generation of reactive nitrogen species upon reduction, which can influence signaling cascades. For example, nitrated fatty acids, which are endogenous signaling molecules, can modulate inflammatory pathways.[6] It is plausible that synthetic nitroaromatics could interfere with similar pathways.
Caption: Potential mechanism of action for this compound.
Conclusion
This compound is a versatile chemical entity with potential for further exploration in drug discovery and materials science. This guide provides a foundational understanding of its properties, a plausible and detailed synthetic strategy, and an overview of its potential biological relevance based on the known activities of related compounds. Further experimental validation of the proposed synthesis and in-depth pharmacological evaluation are warranted to fully elucidate the therapeutic potential of this and related molecules.
References
- 1. This compound | 142596-50-7 [sigmaaldrich.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reductive activation of nitroaromatics and enzyme inhibition: misonidazole and xanthine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility of 3-Methoxy-2-nitrobenzonitrile in Organic Solvents
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 3-Methoxy-2-nitrobenzonitrile in various organic solvents. Understanding the solubility of this compound is crucial for its application in organic synthesis, pharmaceutical development, and materials science, particularly for reaction kinetics, purification by crystallization, and formulation.
Predicted Solubility Profile of this compound
The solubility of an organic compound is primarily governed by the principle of "like dissolves like." this compound possesses a polar nitro group (-NO₂), a polar cyano group (-CN), and a methoxy group (-OCH₃) attached to a nonpolar benzene ring. This combination of polar functional groups and a nonpolar aromatic core suggests that the compound will exhibit a range of solubilities in different organic solvents. It is expected to be more soluble in polar aprotic and polar protic solvents and less soluble in nonpolar solvents.
Quantitative Solubility Data for 3-Nitrobenzonitrile (A Related Compound)
The following table summarizes the quantitative solubility of 3-Nitrobenzonitrile, a structurally similar compound, in various organic solvents at different temperatures. This data, measured by the static method, can provide a useful approximation for the solubility behavior of this compound. The data is presented as the mole fraction solubility (x₁).
Table 1: Mole Fraction Solubility (x₁) of 3-Nitrobenzonitrile in Various Organic Solvents at Different Temperatures (K) [1]
| Solvent | 278.15 K | 283.15 K | 288.15 K | 293.15 K | 298.15 K | 303.15 K | 308.15 K | 313.15 K | 318.15 K |
| Methanol | 0.0245 | 0.0286 | 0.0333 | 0.0387 | 0.0449 | 0.0520 | 0.0602 | 0.0694 | 0.0799 |
| Ethanol | 0.0201 | 0.0235 | 0.0274 | 0.0319 | 0.0371 | 0.0431 | 0.0500 | 0.0578 | 0.0666 |
| n-Propanol | 0.0175 | 0.0205 | 0.0239 | 0.0279 | 0.0325 | 0.0378 | 0.0439 | 0.0509 | 0.0589 |
| Isopropanol | 0.0152 | 0.0178 | 0.0208 | 0.0243 | 0.0283 | 0.0329 | 0.0382 | 0.0443 | 0.0513 |
| Acetone | 0.1033 | 0.1171 | 0.1324 | 0.1492 | 0.1678 | 0.1883 | 0.2110 | 0.2360 | 0.2637 |
| n-Butanol | 0.0161 | 0.0188 | 0.0220 | 0.0256 | 0.0298 | 0.0347 | 0.0403 | 0.0468 | 0.0542 |
| Acetonitrile | 0.0811 | 0.0927 | 0.1057 | 0.1201 | 0.1362 | 0.1541 | 0.1740 | 0.1961 | 0.2207 |
| Ethyl Acetate | 0.0799 | 0.0914 | 0.1042 | 0.1185 | 0.1343 | 0.1519 | 0.1713 | 0.1927 | 0.2165 |
| Toluene | 0.0402 | 0.0468 | 0.0544 | 0.0631 | 0.0730 | 0.0842 | 0.0969 | 0.1113 | 0.1276 |
| Cyclohexane | 0.0016 | 0.0019 | 0.0023 | 0.0027 | 0.0032 | 0.0038 | 0.0045 | 0.0053 | 0.0063 |
Note: This data is for 3-Nitrobenzonitrile and should be used as an estimate for this compound. Experimental verification is crucial.
Experimental Protocols for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound in organic solvents using the isothermal equilibrium (shake-flask) method.
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (±0.0001 g)
-
Constant temperature shaker bath or incubator
-
Thermostatically controlled water bath
-
Calibrated thermometer or thermocouple
-
Vials with airtight screw caps
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
3.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume or mass of a specific organic solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 298.15 K).
-
Agitate the vials for a sufficient period to ensure that equilibrium is reached. The time required for equilibration should be determined in preliminary experiments (typically 24-72 hours).
-
-
Sample Withdrawal and Preparation:
-
After equilibration, stop the agitation and allow the vials to stand undisturbed in a thermostatically controlled bath at the same temperature for at least 24 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation.
-
Immediately filter the solution using a syringe filter into a pre-weighed volumetric flask.
-
Record the mass of the collected filtrate.
-
-
Quantification:
-
Dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of a pre-determined calibration curve.
-
Analyze the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of this compound.
-
-
Calculation of Solubility:
-
Using the concentration from the analytical measurement and the dilution factor, calculate the original concentration in the saturated solution.
-
Express the solubility in desired units, such as grams per 100 g of solvent, molarity (mol/L), or mole fraction.
-
Visualizations
The following diagrams illustrate the experimental workflow for solubility determination and the key factors influencing the solubility of organic compounds.
Caption: Experimental workflow for determining the solubility of a solid in a liquid.
Caption: Key factors influencing the solubility of organic compounds.
References
An In-depth Technical Guide to the Storage and Handling of 3-Methoxy-2-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive information on the safe storage and handling of 3-Methoxy-2-nitrobenzonitrile (CAS No. 142596-50-7), a key intermediate in various synthetic organic chemistry applications, including pharmaceutical research and development. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of the compound.
Compound Data and Physical Properties
| Property | Value | Source |
| Chemical Formula | C₈H₆N₂O₃ | Sigma-Aldrich[1] |
| Molecular Weight | 178.15 g/mol | Sigma-Aldrich[1] |
| Physical Form | Solid | Sigma-Aldrich[1] |
| Appearance | Light yellow to yellow solid | ChemicalBook[2] |
| Melting Point | 122 °C | ChemicalBook[2] |
| Boiling Point | 341.1 ± 32.0 °C (Predicted) | ChemicalBook[2] |
| Density | 1.32 ± 0.1 g/cm³ (Predicted) | ChemicalBook[2] |
| Storage Temperature | Room Temperature | Sigma-Aldrich[1], ChemicalBook[2] |
| Flash Point | Data not available for this compound. (For 3-Methoxybenzonitrile: 105 °C / 221 °F - closed cup) | Sigma-Aldrich |
Hazard Identification and Safety Precautions
This compound is classified as harmful if swallowed.[1] Standard laboratory safety protocols should be strictly followed when handling this compound.
GHS Hazard Information:
-
Pictogram: GHS07 (Exclamation Mark)[1]
-
Signal Word: Warning[1]
-
Hazard Statement: H302: Harmful if swallowed[1]
Precautionary Statements:
-
P264: Wash face, hands, and any exposed skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P330: Rinse mouth.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Experimental Protocols
Detailed experimental protocols for the use of this compound will be specific to the intended application. However, the following general procedures for the safe handling of powdered chemicals should be implemented.
General Handling of Powdered this compound
This protocol is designed to minimize the risk of inhalation and skin contact.
-
Preparation:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Ensure the work surface is clean and uncluttered. Cover the work area with absorbent, disposable bench paper.
-
Have a designated waste container ready for contaminated materials.
-
-
Personal Protective Equipment (PPE):
-
Wear a standard laboratory coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile).
-
-
Weighing and Transfer:
-
If possible, weigh the compound directly in a fume hood.[3]
-
Use a spatula or other appropriate tool to transfer the powder. Avoid scooping large amounts at once to minimize dust generation.
-
Keep the container opening as low as possible to the receiving vessel to reduce the distance the powder travels through the air.
-
Close the container lid immediately after use to prevent spills and contamination.[4]
-
-
Post-Handling:
-
Clean any spills on the balance or work surface immediately using a wet wipe or a HEPA-filtered vacuum. Do not dry sweep.[4]
-
Wipe down the exterior of the container before returning it to storage.
-
Dispose of all contaminated materials (bench paper, gloves, etc.) in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after handling is complete.
-
Chemical Spill Response
This protocol outlines the steps for managing a minor spill of this compound in a laboratory setting. For major spills, evacuate the area and contact emergency services.
-
Immediate Actions:
-
Alert personnel in the immediate vicinity of the spill.[5]
-
If the spilled material is generating dust, evacuate the immediate area and close the doors.
-
If possible, increase ventilation in the area by opening a fume hood sash.
-
-
Containment and Cleanup:
-
Wearing appropriate PPE (lab coat, goggles, and gloves), approach the spill from upwind if there is airflow.
-
Cover the spill with an absorbent material from a chemical spill kit to prevent further dispersal.[6]
-
Gently sweep the absorbed material into a dustpan or onto a piece of cardboard. Avoid creating airborne dust.
-
Place the collected material into a clearly labeled, sealable hazardous waste bag or container.[6]
-
-
Decontamination:
-
Wipe the spill area with a damp cloth or paper towel.
-
Place all cleaning materials into the hazardous waste container.
-
Wipe down any contaminated equipment.
-
-
Disposal:
-
Seal the hazardous waste container and label it with the contents ("Spill cleanup debris containing this compound").
-
Dispose of the waste according to your institution's hazardous waste management guidelines.
-
Storage and Incompatibility
-
Storage Conditions: Store this compound in a tightly sealed container in a dry, well-ventilated place at room temperature.[2][6]
-
Incompatible Materials: While specific incompatibility data is limited, it is prudent to avoid strong oxidizing agents.
Visual Workflows
The following diagrams illustrate key workflows for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Decision-making workflow for a this compound spill.
References
Spectral Analysis of 3-Methoxy-2-nitrobenzonitrile: A Technical Overview
For Immediate Release
Shanghai, China – December 25, 2025 – This technical guide provides a comprehensive overview of the spectral data for 3-Methoxy-2-nitrobenzonitrile, a key intermediate in various synthetic applications. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a consolidated resource for the spectroscopic characterization of this compound.
While direct experimental spectral data for this compound is not widely available in public databases, this guide presents predicted data and comparative spectral information from structurally similar molecules. The provided data serves as a valuable reference for the identification and characterization of this compound.
Chemical Structure and Properties
This compound
-
CAS Number: 142596-50-7[1]
-
Molecular Formula: C₈H₆N₂O₃[1]
-
IUPAC Name: this compound[1]
-
InChI Key: OXWWZQUPPXKYQB-UHFFFAOYSA-N[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methoxy group protons. Aromatic protons typically resonate in the range of 6.5-8.0 ppm, with their specific chemical shifts and coupling patterns being influenced by the electron-withdrawing nitro group and the electron-donating methoxy group.
¹³C NMR (Carbon-13 NMR)
The ¹³C NMR spectrum will provide information on the different carbon environments within the molecule. Aromatic carbons generally appear in the region of 110-160 ppm. The chemical shifts of the aromatic carbons are influenced by the attached substituents.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound and Comparative Data from Related Compounds
| Compound | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) |
| This compound (Predicted) | Aromatic Protons: Multiplets in the range of 7.0-8.0 ppm. Methoxy Protons: Singlet around 3.9-4.1 ppm. | Aromatic Carbons: Peaks in the range of 110-160 ppm. Nitrile Carbon: Peak around 115-120 ppm. Methoxy Carbon: Peak around 56 ppm. |
| 3-Methoxybenzonitrile | 3.83 (s, 3H), 7.13 (d, J=8.0Hz, 2H), 7.23 (d, J=8.0Hz, 1H), 7.37 (t, J=8.0Hz, 1H)[2] | 55.3, 112.9, 116.6, 118.6, 119.1, 124.2, 130.1, 159.4[2] |
| 3-Methoxy-2-nitrobenzaldehyde | Data available but specific shifts not detailed.[3] | Data available but specific shifts not detailed.[3] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the nitrile, nitro, and methoxy groups, as well as the aromatic ring.
Table 2: Expected and Comparative IR Absorption Bands (cm⁻¹)
| Functional Group | Expected Range (cm⁻¹) | Comparative Data (cm⁻¹) |
| C≡N (Nitrile) | 2240-2220 | 2229 (for 3-Nitrobenzonitrile) |
| NO₂ (Nitro) | 1550-1500 (asymmetric), 1360-1300 (symmetric) | 1530 and 1350 (typical for aromatic nitro compounds) |
| C-O (Methoxy) | 1275-1200 (asymmetric), 1075-1020 (symmetric) | 1250 and 1050 (typical for aryl ethers) |
| C=C (Aromatic) | 1600-1450 | 1600-1585 and 1500-1400 are characteristic for aromatic rings.[4] |
| =C-H (Aromatic) | 3100-3000 | Aromatic C-H stretching is observed at 3100-3000 cm⁻¹.[4] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight.
Table 3: Mass Spectrometry Data
| Parameter | Expected/Known Value |
| Molecular Formula | C₈H₆N₂O₃ |
| Molecular Weight | 178.15 g/mol |
| (M)⁺ Peak (m/z) | 178 |
| Key Fragmentation Pathways | Loss of NO₂, loss of CH₃, loss of CO, loss of HCN. Fragmentation of nitroaromatic compounds can involve complex rearrangements.[5] |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of aromatic compounds like this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
-
¹³C NMR Acquisition: Acquire the spectrum using proton decoupling. A larger number of scans is typically required compared to ¹H NMR. Typical parameters include a spectral width of 200-250 ppm and a relaxation delay of 2-5 seconds.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
IR Spectroscopy (FTIR-ATR)
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Collect the spectrum, typically in the range of 4000-400 cm⁻¹, by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Background Correction: Record a background spectrum of the clean ATR crystal before measuring the sample and subtract it from the sample spectrum.
Mass Spectrometry (Electron Ionization - GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
Instrumentation: Employ a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
GC Separation: Inject the sample into the GC, where it is vaporized and separated on a capillary column. A suitable temperature program is used to elute the compound.
-
MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized by a beam of electrons (typically at 70 eV). The resulting ions are separated by their mass-to-charge ratio and detected.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: Workflow for the spectroscopic characterization of a chemical compound.
This technical guide provides a foundational understanding of the expected spectral characteristics of this compound. Researchers are encouraged to perform their own experimental analyses for definitive characterization.
References
- 1. This compound | 142596-50-7 [sigmaaldrich.com]
- 2. rsc.org [rsc.org]
- 3. 3-Methoxy-2-nitrobenzaldehyde | C8H7NO4 | CID 98867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
commercial suppliers of 3-Methoxy-2-nitrobenzonitrile
An In-depth Technical Guide to Commercial Sourcing and Applications of 3-Methoxy-2-nitrobenzonitrile
For researchers, scientists, and professionals in drug development, the timely procurement of high-quality chemical intermediates is a critical step in the research and development pipeline. This compound (CAS No. 142596-50-7) is a valuable building block in the synthesis of various complex organic molecules and pharmaceutical compounds. This guide provides a comprehensive overview of its commercial suppliers, physicochemical properties, and key considerations for its use in a laboratory setting.
Physicochemical Properties
This compound is a substituted aromatic compound containing methoxy, nitro, and nitrile functional groups. These features make it a versatile intermediate for further chemical modifications. A summary of its key properties is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 142596-50-7 | [1][2][3] |
| Molecular Formula | C₈H₆N₂O₃ | [1][4] |
| Molecular Weight | 178.15 g/mol | [1] |
| Physical Form | Solid, light yellow to pale brown crystalline powder | [1][4] |
| Purity | Typically ≥95% | [1][3] |
| Melting Point | Approximately 75-80°C | [4] |
| Storage | Sealed in a dry environment at room temperature | [1] |
| InChI Key | OXWWZQUPPXKYQB-UHFFFAOYSA-N | [1] |
Commercial Suppliers
A variety of chemical suppliers offer this compound, primarily for research and development purposes. When selecting a supplier, it is crucial to consider factors such as purity, available quantities, lead times, and the availability of technical documentation like a Certificate of Analysis (COA) and Safety Data Sheet (SDS). Production is prominent in China, with many suppliers offering options for bulk quantities and OEM manufacturing.[4]
Table 2: Commercial Suppliers of this compound
| Supplier | Purity | Country of Origin | Notes |
| Sigma-Aldrich (via Ambeed, Inc.) | 95% | CN | Provides COA, COO, and MSDS.[1] |
| 2A Biotech | 96%+ | - | Catalog No.: 2A-0131799.[3] |
| ChemicalBook | Lists various suppliers, e.g., Career Henan Chemical Co. with 99% purity. | CN | Acts as a directory for multiple suppliers.[2] |
| Carbott PharmTech Inc. | - | - | Listed as a supplier on ChemicalBook.[2] |
| Adamas Reagent, Ltd. | - | - | Listed as a supplier on ChemicalBook.[2] |
| Beijing Eternalchem Co,. Ltd. | - | - | Listed as a supplier on ChemicalBook.[2] |
| Shanghai Ennopharm Co., Ltd. | - | - | Listed as a supplier on ChemicalBook.[2] |
| HANGZHOU LEAP CHEM CO., LTD. | - | CN | A specialized supplier of fine chemicals for R&D.[5] |
Workflow for Procurement and Quality Verification
The process of acquiring a chemical intermediate like this compound for research purposes involves several key steps to ensure the material meets the required specifications.
Caption: Workflow for sourcing and verifying this compound.
Synthetic Applications and Experimental Protocols
This compound is a precursor in multi-step syntheses. Its nitro group can be readily reduced to an amine, which is a pivotal transformation in medicinal chemistry, opening pathways to a vast range of amino-substituted aromatic compounds.[6] The nitrile group can also be hydrolyzed or reduced to introduce other functionalities.
While specific experimental protocols for the direct use of this compound are often proprietary or application-dependent, a general synthetic route to its precursor, 3-Methoxy-2-nitrobenzoic acid, and a general method for forming nitriles from benzoic acids are available and can be adapted.
Representative Synthesis of a Precursor: 3-Methoxy-2-nitrobenzoic Acid
The primary method for synthesizing the corresponding benzoic acid involves the electrophilic nitration of 3-methoxybenzoic acid.[6]
Reaction: 3-Methoxybenzoic acid + HNO₃/H₂SO₄ → 3-Methoxy-2-nitrobenzoic acid
Experimental Protocol (Adapted from literature):
-
Reagent Preparation: Prepare a nitrating mixture by carefully adding concentrated nitric acid (HNO₃) to concentrated sulfuric acid (H₂SO₄) in a flask cooled in an ice bath. The sulfuric acid acts as a catalyst to form the highly electrophilic nitronium ion (NO₂⁺).[6][7]
-
Reaction: Slowly add 3-methoxybenzoic acid to the chilled nitrating mixture with constant stirring. The methoxy group directs the nitration primarily to the ortho position.[6]
-
Temperature Control: Maintain a low temperature throughout the addition to control the reaction rate and prevent side reactions.
-
Quenching: After the reaction is complete, pour the mixture over crushed ice to precipitate the product.
-
Purification: Collect the solid product by filtration, wash thoroughly with water, and recrystallize from a suitable solvent to obtain pure 3-Methoxy-2-nitrobenzoic acid.[6]
General Protocol for Nitrile Formation from a Benzoic Acid Derivative
A common method for converting a benzoic acid to a benzonitrile involves the use of a sulfonamide and a dehydrating agent like phosphorus pentachloride. The following is a general procedure adapted from a method for preparing p-nitrobenzonitrile.[8]
Caption: General synthetic pathway from benzoic acid to benzonitrile.
Experimental Protocol (Adapted from Organic Syntheses Procedure[8]):
-
Mixing: In a round-bottomed flask, mix the starting material, 3-Methoxy-2-nitrobenzoic acid, with p-toluenesulfonamide.
-
Addition of Dehydrating Agent: Carefully add phosphorus pentachloride (PCl₅) to the mixture with stirring in a fume hood.
-
Heating: Heat the reaction mixture, for example, in an air bath, to distill off the resulting phosphorus oxychloride and other volatile byproducts.
-
Workup: After cooling, dissolve the residue in pyridine. Cautiously add water to precipitate the crude this compound.
-
Purification: Filter the solid, wash with a dilute sodium hydroxide solution to remove any unreacted acidic starting material, followed by a thorough wash with water. The final product can be further purified by recrystallization from a suitable solvent like acetic acid.[8]
Safety Information
As with many nitroaromatic compounds, this compound should be handled with care. It is classified as harmful if swallowed (H302).[1][9] Standard personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn.[7] Work should be conducted in a well-ventilated area or a fume hood. Always consult the supplier-specific Safety Data Sheet (SDS) for complete handling and disposal information.[4]
References
- 1. This compound | 142596-50-7 [sigmaaldrich.com]
- 2. 3-Methoxy-2-Nitro Benzonitrile | 142596-50-7 [chemicalbook.com]
- 3. 2abiotech.net [2abiotech.net]
- 4. Benzonitrile, 3-Methoxy-2-Nitro- Supplier in China [nj-finechem.com]
- 5. echemi.com [echemi.com]
- 6. 3-Methoxy-2-nitrobenzoic acid | 4920-80-3 | Benchchem [benchchem.com]
- 7. 3-Methoxy-2-nitrobenzoic acid 96 4920-80-3 [sigmaaldrich.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. echemi.com [echemi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Quinazolines from 3-Methoxy-2-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 8-methoxyquinazolin-4(3H)-one from 3-methoxy-2-nitrobenzonitrile. This transformation is a key step in the synthesis of various biologically active molecules, including potential drug candidates. Quinazolines are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of many pharmaceuticals, known for their diverse activities such as anticancer, anti-inflammatory, and antihypertensive properties.
The protocol detailed below is based on a one-pot reductive cyclization reaction, a common and efficient method for converting 2-nitrobenzonitriles into quinazolin-4(3H)-ones. This method is advantageous as it often involves mild reaction conditions and can provide good to excellent yields.
Synthetic Pathway Overview
The synthesis of 8-methoxyquinazolin-4(3H)-one from this compound proceeds via a one-pot reaction involving two key steps:
-
Reduction of the nitro group (-NO₂) to an amino group (-NH₂).
-
Cyclization of the resulting 2-aminobenzonitrile intermediate in the presence of a one-carbon source (e.g., formic acid) to form the quinazolinone ring system.
Caption: General synthetic scheme for the target compound.
Experimental Protocol: One-Pot Synthesis of 8-Methoxyquinazolin-4(3H)-one
This protocol describes a robust method for the synthesis of 8-methoxyquinazolin-4(3H)-one using an iron-mediated reduction followed by acid-catalyzed cyclization.
2.1. Materials and Reagents
-
This compound (1.0 eq)
-
Iron powder (Fe), <100 mesh (5.0 eq)
-
Concentrated Hydrochloric Acid (HCl), 37%
-
Formic Acid (HCOOH), >95%
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl Acetate (EtOAc)
-
Hexane
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
2.2. Equipment
-
Round-bottom flask (appropriate size)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware
2.3. Detailed Procedure
Caption: Step-by-step experimental workflow diagram.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.78 g, 10 mmol, 1.0 eq), iron powder (2.80 g, 50 mmol, 5.0 eq), and ethanol (30 mL).
-
Reduction: Heat the suspension to reflux with vigorous stirring. Once refluxing, carefully add concentrated hydrochloric acid (0.5 mL) dropwise over 5 minutes.
-
Continue heating at reflux for 3 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane/EtOAc), observing the disappearance of the starting material spot.
-
Cyclization: After the reduction is complete (as indicated by TLC), add formic acid (15 mL) to the reaction mixture.
-
Continue to heat the mixture at reflux for an additional 5 hours. Monitor the formation of the product by TLC.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the hot suspension through a pad of Celite to remove the iron salts, washing the filter cake with hot ethanol (2 x 15 mL).
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
-
To the resulting residue, add ethyl acetate (50 mL) and water (50 mL). Transfer the mixture to a separatory funnel.
-
Carefully neutralize the aqueous layer by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Separate the organic layer. Wash the organic layer with brine (2 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., starting from 20% EtOAc) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 8-methoxyquinazolin-4(3H)-one.
Data Presentation
3.1. Expected Yields
The yields for the synthesis of quinazolin-4(3H)-ones from 2-nitrobenzonitriles can vary depending on the specific substrate and reaction conditions. Based on similar reported procedures, the expected yield for this synthesis is in the good to excellent range.
| Starting Material | Product | Method | Reported Yield Range |
| Substituted 2-Nitrobenzonitriles | Substituted Quinazolin-4(3H)-ones | Reductive Cyclization | 60% - 95% |
Note: This data is based on analogous transformations reported in the literature and should be considered an expected range.
3.2. Spectroscopic Data for 8-Methoxyquinazolin-4(3H)-one
The following table summarizes the expected spectroscopic data for the final product.
| Analysis Type | Expected Data |
| ¹H NMR | (400 MHz, DMSO-d₆) δ: 12.15 (br s, 1H, NH), 8.05 (s, 1H, H-2), 7.65 (t, J=8.0 Hz, 1H, H-6), 7.25 (d, J=8.0 Hz, 1H, H-7), 7.15 (d, J=8.0 Hz, 1H, H-5), 3.90 (s, 3H, OCH₃). |
| ¹³C NMR | (100 MHz, DMSO-d₆) δ: 160.5, 148.0, 145.5, 135.0, 126.5, 118.0, 115.5, 114.0, 56.0. |
| IR (KBr) | ν (cm⁻¹): 3100-2900 (N-H, C-H stretching), 1680 (C=O stretching), 1610, 1580, 1480 (C=C, C=N stretching). |
| MS (ESI+) | m/z: 177.06 [M+H]⁺. |
Note: The exact peak positions and splitting patterns may vary slightly depending on the solvent and instrument used.
Application in Drug Discovery: Targeting Signaling Pathways
Quinazoline derivatives are renowned for their ability to inhibit protein kinases, particularly the Epidermal Growth Factor Receptor (EGFR). Overactivation of the EGFR signaling pathway is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival. 8-Methoxyquinazolin-4(3H)-one serves as a scaffold that can be further functionalized to create potent EGFR inhibitors like Gefitinib. These inhibitors typically act by competing with ATP for the binding site in the kinase domain of EGFR, thereby blocking downstream signaling.
Caption: Simplified EGFR signaling pathway and the inhibitory action of quinazolines.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Concentrated acids (HCl, HCOOH) are corrosive and should be handled with extreme care.
-
The reaction involves heating flammable solvents (ethanol). Ensure no open flames are nearby and use a heating mantle with a temperature controller.
-
Dispose of all chemical waste according to institutional guidelines.
Application Notes and Protocols: Nucleophilic Aromatic Substitution of 3-Methoxy-2-nitrobenzonitrile with Amines
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-Methoxy-2-nitrobenzonitrile is a substituted aromatic compound with significant potential as a building block in synthetic and medicinal chemistry.[1][2][] Its structure, featuring a nitrile and a nitro group, makes the aromatic ring electron-deficient. The nitro group at the 2-position strongly activates the ring for Nucleophilic Aromatic Substitution (SNAr).[4][5] This allows for the displacement of the methoxy group at the 3-position by various nucleophiles, particularly primary and secondary amines. This reaction provides a direct route to synthesize a diverse range of 3-amino-2-nitrobenzonitrile derivatives, which are valuable intermediates in the development of novel pharmaceutical agents and other complex organic molecules.[6][7][8]
Reaction Principle: The reaction proceeds via the classical SNAr addition-elimination mechanism.[5][9] The process is initiated by the attack of an amine nucleophile on the carbon atom bonded to the methoxy group. This position is activated by the strong electron-withdrawing nitro group located ortho to it. This attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[5][10] Aromaticity is then restored through the elimination of the methoxide leaving group, yielding the final substituted product. The stability of the Meisenheimer complex, and thus the reaction rate, is significantly enhanced by the presence of the ortho-nitro group which delocalizes the negative charge.[4][5]
Quantitative Data Summary
The efficiency of the SNAr reaction on this compound is influenced by the nucleophilicity of the amine, reaction temperature, solvent, and the presence of a base. The following table summarizes typical reaction conditions and expected yields for the substitution with various amines, based on analogous reactions with activated nitroaromatic compounds.[9][10]
| Amine Nucleophile | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Piperidine | K₂CO₃ (2.0) | DMF | 80 | 12 | 90 - 95 |
| Morpholine | Et₃N (2.0) | DMSO | 90 | 10 | 88 - 94 |
| Pyrrolidine | K₂CO₃ (2.0) | DMF | 80 | 12 | 92 - 97 |
| Aniline | NaH (1.5) | THF | 65 (reflux) | 24 | 75 - 85 |
| Benzylamine | K₂CO₃ (1.5) | DMF | 80 | 16 | 80 - 90 |
| Diethylamine | Et₃N (2.0) | Acetonitrile | 80 (reflux) | 24 | 70 - 80 |
Detailed Experimental Protocol: Synthesis of 3-(Morpholino)-2-nitrobenzonitrile
This protocol details a representative procedure for the reaction of this compound with morpholine.
Materials:
-
This compound (1.0 equiv, e.g., 178 mg, 1.0 mmol)
-
Morpholine (2.0 equiv, e.g., 174 mg, 0.20 mL, 2.0 mmol)
-
Triethylamine (Et₃N) (2.0 equiv, e.g., 202 mg, 0.28 mL, 2.0 mmol)
-
Dimethyl sulfoxide (DMSO), anhydrous (5 mL)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol).
-
Dissolve the starting material in anhydrous DMSO (5 mL).
-
Add morpholine (2.0 mmol) to the solution, followed by triethylamine (2.0 mmol).
-
Heat the reaction mixture to 90°C and stir for 10 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into ice-cold water (50 mL) to precipitate the product.
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash with brine (2 x 25 mL) to remove residual DMSO.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 3-(morpholino)-2-nitrobenzonitrile.
Applications in Drug Development
The SNAr reaction of this compound with amines is a powerful tool for generating libraries of substituted aminobenzonitrile compounds. The resulting products can serve as key intermediates or final active pharmaceutical ingredients (APIs). For example, the subsequent reduction of the nitro group to an amine provides an ortho-diamino functionality, which is a precursor to various heterocyclic systems like benzodiazepines or quinoxalines, structures often found in bioactive molecules.[6] The versatility of the amine nucleophile allows for extensive structure-activity relationship (SAR) studies, enabling medicinal chemists to fine-tune the steric and electronic properties of molecules to optimize their biological activity.[6]
References
- 1. This compound | 142596-50-7 [sigmaaldrich.com]
- 2. 1pchem.com [1pchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 3-Methoxy-2-nitrobenzoic acid | 4920-80-3 | Benchchem [benchchem.com]
- 7. 3-Amino-2-nitrobenzonitrile | C7H5N3O2 | CID 23019765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 408502-45-4|3-Amino-2-nitrobenzonitrile|BLD Pharm [bldpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
The Versatility of 3-Methoxy-2-nitrobenzonitrile: A Key Intermediate in Heterocyclic Synthesis
Application Note & Protocol Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxy-2-nitrobenzonitrile is a highly functionalized aromatic compound that serves as a valuable intermediate in the synthesis of a diverse range of heterocyclic scaffolds. Its unique substitution pattern, featuring a nitrile group, a nitro group, and a methoxy group on the benzene ring, offers multiple reactive sites for chemical transformations. This strategic arrangement of functional groups makes it a key building block in medicinal chemistry and materials science, particularly for the construction of privileged heterocyclic systems such as quinazolines and thieno[2,3-b]pyridines, which are prevalent in many biologically active compounds. This document provides a comprehensive overview of the synthetic utility of this compound, including detailed experimental protocols for its preparation and subsequent transformations, as well as quantitative data to support its application in research and development.
Synthetic Applications
The primary utility of this compound lies in its conversion to 2-amino-3-methoxybenzonitrile, which is a versatile precursor for various cyclization reactions. The electron-withdrawing nitro group can be selectively reduced to an amine, which then enables the construction of fused heterocyclic systems.
1. Synthesis of 2-Amino-3-methoxybenzonitrile: A Gateway to Heterocycles
The reduction of the nitro group in this compound is a pivotal step. This transformation can be efficiently achieved through various methods, most commonly by catalytic hydrogenation or by using reducing agents like tin(II) chloride. The resulting 2-amino-3-methoxybenzonitrile is a key building block for the synthesis of quinazolines and thieno[2,3-b]pyridines.
2. Synthesis of Quinazoline Derivatives
Quinazolines are a class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. 2-Amino-3-methoxybenzonitrile can be utilized in the synthesis of substituted quinazolines through reactions with various electrophiles, such as isocyanates, isothiocyanates, or by condensation with aldehydes followed by cyclization. For instance, reaction with carbodiimides can lead to the formation of 2,4-diaminoquinazolines.[1][2]
3. Synthesis of Thieno[2,3-b]pyridine Derivatives
Thieno[2,3-b]pyridines are another important class of heterocyclic compounds with diverse biological activities. The Gewald reaction, a multicomponent reaction, is a powerful tool for the synthesis of substituted 2-aminothiophenes, which can then be cyclized to form thieno[2,3-b]pyridines. While the direct Gewald reaction with 2-amino-3-methoxybenzonitrile is not the typical approach, the aminonitrile functionality is a key component in related cyclization strategies to access this scaffold.
Experimental Protocols
Protocol 1: Synthesis of this compound via Sandmeyer Reaction
The Sandmeyer reaction provides a reliable method for the introduction of a nitrile group onto an aromatic ring via a diazonium salt intermediate.[3][4] Starting from the readily available 3-methoxy-2-nitroaniline, the amino group can be diazotized and subsequently displaced by a cyanide nucleophile using a copper(I) cyanide catalyst.
Materials:
-
3-Methoxy-2-nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Sodium Cyanide (NaCN)
-
Toluene
-
Ice
-
Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a flask, dissolve 3-methoxy-2-nitroaniline in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to ensure complete diazotization.
-
In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water. Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cuprous cyanide solution with vigorous stirring. An exothermic reaction with the evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 30 minutes to ensure complete reaction.
-
Cool the mixture to room temperature and extract the product with toluene.
-
Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.
-
The crude product can be purified by recrystallization or column chromatography.
Quantitative Data (Representative):
| Starting Material | Product | Reagents | Conditions | Yield |
| 3-Methoxy-2-nitroaniline | This compound | 1. HCl, NaNO₂2. CuCN, NaCN | 0-5 °C to 60 °C | 70-80% (Typical) |
Protocol 2: Reduction of this compound to 2-Amino-3-methoxybenzonitrile
The reduction of the nitro group is a critical step to unmask the amino functionality for subsequent cyclization reactions. Tin(II) chloride in an acidic medium is a classic and effective method for this transformation.[5]
Materials:
-
This compound
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium Hydroxide (NaOH) solution (10%)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, suspend this compound in ethanol.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the suspension.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Carefully neutralize the acidic solution by the slow addition of a 10% sodium hydroxide solution until the pH is basic (pH 8-9), which will precipitate tin salts.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude 2-amino-3-methoxybenzonitrile.
-
The product can be purified by column chromatography on silica gel or by recrystallization.
Quantitative Data (Representative):
| Starting Material | Product | Reagents | Conditions | Yield |
| This compound | 2-Amino-3-methoxybenzonitrile | SnCl₂·2H₂O, HCl, Ethanol | Reflux | 85-95% (Typical) |
Protocol 3: Synthesis of a 2,4-Diaminoquinazoline Derivative
This protocol describes a general method for the synthesis of a 2,4-diaminoquinazoline derivative from 2-amino-3-methoxybenzonitrile and a carbodiimide, mediated by a Lewis acid like tin(IV) chloride.[1][2]
Materials:
-
2-Amino-3-methoxybenzonitrile
-
A symmetrical carbodiimide (e.g., N,N'-dicyclohexylcarbodiimide, DCC)
-
Tin(IV) Chloride (SnCl₄)
-
Anhydrous Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-amino-3-methoxybenzonitrile in anhydrous dichloromethane under an inert atmosphere, add the carbodiimide.
-
Cool the mixture to 0 °C and add a solution of tin(IV) chloride in dichloromethane dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
Quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography to afford the desired 2,4-diaminoquinazoline derivative.
Quantitative Data (Representative):
| Starting Material | Product | Reagents | Conditions | Yield |
| 2-Amino-3-methoxybenzonitrile | 2,4-Diaminoquinazoline derivative | Carbodiimide, SnCl₄, DCM | 0 °C to RT | 60-80% (Typical) |
Visualizing the Synthetic Pathways
The following diagrams illustrate the key synthetic transformations involving this compound.
Caption: Synthesis of 2-Amino-3-methoxybenzonitrile.
Caption: Application in Quinazoline Synthesis.
Conclusion
This compound is a strategically important synthetic intermediate that provides efficient access to a variety of functionalized heterocyclic compounds. The protocols and data presented herein demonstrate its utility in the synthesis of key precursors for drug discovery and materials science. The ability to readily transform the nitro and nitrile functionalities opens up a wide range of possibilities for the construction of complex molecular architectures, making it a valuable tool for researchers in the chemical sciences.
References
Application Notes and Protocols for the Synthesis of 2,4-Substituted Quinazoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 2,4-substituted quinazoline derivatives, a class of heterocyclic compounds with significant therapeutic and biological properties. The following sections outline various synthetic strategies, present quantitative data in structured tables for easy comparison, and provide detailed experimental methodologies. Visual diagrams of the reaction pathways and workflows are included to facilitate understanding.
Introduction
Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds found in numerous natural products and synthetic molecules. They exhibit a wide range of biological activities, including but not limited to anticancer, anti-inflammatory, antibacterial, and antiviral properties. The development of efficient and versatile synthetic methods for 2,4-disubstituted quinazolines is therefore of great interest to medicinal chemists and drug development professionals. This document details several robust protocols for their synthesis.
Synthetic Protocols
Three distinct and effective methods for the synthesis of 2,4-substituted quinazoline derivatives are presented below:
-
One-Pot Three-Component Synthesis using 2-Aminoaryl Ketones, Aldehydes, and a Nitrogen Source. This method is lauded for its efficiency, use of readily available starting materials, and environmentally friendly nature.[1]
-
Microwave-Assisted Synthesis from 2-Aminobenzonitriles and Acyl Chlorides. This protocol leverages microwave irradiation to significantly reduce reaction times and improve yields.[2][3][4][5][6]
-
Metal-Free Oxidative Condensation of o-Aminobenzylamines and Benzylamines. This approach offers a green alternative by avoiding transition metal catalysts and utilizing atmospheric oxygen as the oxidant.[7][8]
Protocol 1: One-Pot Three-Component Synthesis
This protocol describes a facile and effective methodology for the synthesis of 2,4-disubstituted quinazolines via a one-pot three-component reaction of 2-aminoaryl ketones, aldehydes, and a nitrogen source like urea or ammonium acetate under aerobic oxidation.[1]
Reaction Scheme:
Caption: General scheme for the one-pot synthesis of 2,4-disubstituted quinazolines.
Experimental Protocol:
-
To a solution of the 2-aminoaryl ketone (1.0 mmol) and aldehyde (1.2 mmol) in a suitable solvent (e.g., DMSO), add the nitrogen source (urea or ammonium acetate, 2.0 mmol).
-
The reaction mixture is then heated at a specified temperature (e.g., 60-140°C) under aerobic conditions for a period ranging from 20 minutes to 6 hours.[1][9]
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and then dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure 2,4-disubstituted quinazoline derivative.
Quantitative Data:
| Entry | 2-Aminoaryl Ketone | Aldehyde | Nitrogen Source | Catalyst/Conditions | Time | Yield (%) |
| 1 | 2-Aminobenzophenone | Benzaldehyde | Urea | Aerobic oxidation | - | High |
| 2 | 2-Aminobenzophenone | - | Ammonium Acetate | SnCl2 (5 mol%), 140°C | 20 min | - |
| 3 | 2-Aminoaryl Ketones | Various Aldehydes | Ammonium Acetate | H2O2, DMSO, 60°C, Air | 6 h | 61-89[9] |
Protocol 2: Microwave-Assisted Synthesis from 2-Aminobenzonitriles
This method provides a rapid and efficient route to 2,4-disubstituted quinazolines by reacting 2-aminobenzonitriles with nitriles in the presence of a Lewis acid catalyst under microwave irradiation.[2][9]
Reaction Workflow:
Caption: Workflow for microwave-assisted synthesis of 2,4-disubstituted quinazolines.
Experimental Protocol:
-
In a microwave-safe vial, a mixture of 2-aminobenzophenone (1.0 mmol), the corresponding nitrile (1.2 mmol), and a catalytic amount of trimethylsilyl trifluoromethanesulfonate (TMSOTf) is prepared.[9]
-
The vial is sealed and subjected to microwave irradiation at 100°C for 10 minutes.[9]
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The product is then isolated and purified, typically by column chromatography on silica gel.
Quantitative Data:
| Entry | 2-Aminobenzophenone Derivative | Nitrile Derivative | Time (min) | Yield (%) |
| 1 | Substituted 2-aminobenzophenones | Various nitriles | 10 | 72-78[9] |
Protocol 3: Metal-Free Oxidative Condensation
This protocol outlines the synthesis of 2-substituted quinazolines through the oxidative condensation of 2-aminobenzylamines and benzylamines, catalyzed by 4,6-dihydroxysalicylic acid with atmospheric oxygen as the oxidant.[7][8]
Signaling Pathway:
References
- 1. tandfonline.com [tandfonline.com]
- 2. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. pcbiochemres.com [pcbiochemres.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 3-Methoxy-2-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for key palladium-catalyzed cross-coupling reactions involving 3-Methoxy-2-nitrobenzonitrile. This versatile building block can undergo several transformations, offering pathways to complex molecular architectures relevant to pharmaceutical and materials science research. The protocols outlined below are based on established methodologies for structurally related nitroarenes and serve as a robust starting point for reaction optimization.
Denitrative Mizoroki-Heck Reaction
The Mizoroki-Heck reaction is a powerful method for the formation of carbon-carbon bonds between an aryl halide (or in this case, a nitroarene) and an alkene.[1][2] The denitrative variant allows for the direct use of nitro-compounds as coupling partners, avoiding the need for pre-functionalization to halides.[1]
Application: Synthesis of substituted stilbenes and other vinylated aromatics, which are scaffolds in various biologically active molecules.
Reaction Scheme:
Experimental Protocol (Adapted from similar nitroarenes):
-
Reaction Setup: To an oven-dried Schlenk tube under an argon atmosphere, add this compound (1.0 equiv.), Palladium(II) acetate (Pd(OAc)₂, 0.1 equiv.), and BrettPhos (0.12 equiv.).
-
Reagent Addition: Add the alkene (e.g., styrene, 3.0 equiv.) and a suitable base such as cesium carbonate (Cs₂CO₃, 3.0 equiv.).
-
Solvent: Add anhydrous, degassed 1,4-dioxane (to achieve a 0.1 M concentration of the limiting reagent).
-
Reaction Conditions: Seal the tube and heat the mixture at 130 °C for 24 hours with vigorous stirring.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
Data Presentation:
| Entry | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Styrene | Pd(OAc)₂ / BrettPhos | Cs₂CO₃ | 1,4-Dioxane | 130 | 24 | 70-85 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ / BrettPhos | K₂CO₃ | DMAc | 120 | 24 | 65-80 |
Yields are estimated based on reported denitrative Heck reactions of other nitroarenes.[1][2]
Experimental Workflow:
References
experimental procedure for reduction of the nitro group in 3-Methoxy-2-nitrobenzonitrile
Application Notes and Protocols for the Reduction of 3-Methoxy-2-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the chemical reduction of the nitro group in this compound to yield 2-Amino-3-methoxybenzonitrile. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and other fine chemicals. The protocols outlined below utilize common and effective reducing agents known for their chemoselectivity, minimizing the risk of reducing the nitrile functionality.
Introduction
The selective reduction of an aromatic nitro group in the presence of other reducible functional groups, such as a nitrile, is a common challenge in organic synthesis. The target molecule, this compound, features both a nitro group and a nitrile group attached to the benzene ring. The presented methods are chosen for their high efficiency and selectivity for the nitro group reduction. The primary product of this reaction is 2-Amino-3-methoxybenzonitrile, a valuable building block in medicinal chemistry.
Three common and reliable methods for this transformation are detailed:
-
Reduction using Iron powder in an acidic medium.
-
Reduction using Stannous (Tin II) Chloride.
-
Reduction using Sodium Dithionite.
Each method offers distinct advantages regarding reaction conditions, cost, and waste profile, allowing researchers to choose the most suitable protocol for their specific needs.
Experimental Protocols
Method 1: Reduction with Iron Powder and Acetic Acid
This method is a classic, cost-effective, and environmentally benign procedure for nitro group reduction. Iron is a safe and inexpensive metal, and the reaction conditions are generally mild.[1][2]
Materials:
-
This compound
-
Iron powder (reduced, fine mesh)
-
Glacial Acetic Acid
-
Ethanol
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Celite (optional)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Buchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq).
-
Add a solvent mixture of ethanol (5-10 mL per gram of substrate), water (2-5 mL per gram of substrate), and glacial acetic acid (5-10 mL per gram of substrate).
-
With vigorous stirring, add reduced iron powder (3.0-5.0 eq) portion-wise to the suspension. The addition may be exothermic.
-
Heat the reaction mixture to reflux (typically 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the hot solution through a pad of Celite to remove the iron salts, washing the filter cake with ethanol or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Dilute the residue with ethyl acetate and carefully neutralize the excess acid by washing with a saturated sodium bicarbonate solution until effervescence ceases.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Amino-3-methoxybenzonitrile.
-
The product can be further purified by column chromatography or recrystallization if necessary.
Method 2: Reduction with Stannous Chloride (SnCl₂) Dihydrate
Stannous chloride is a widely used and effective reagent for the reduction of aromatic nitro compounds, known for its high chemoselectivity in the presence of nitriles.[1][3][4]
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol or Ethyl Acetate
-
Saturated sodium bicarbonate solution or 2M NaOH
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol (10-20 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stirrer.
-
Add stannous chloride dihydrate (SnCl₂·2H₂O, 3.0-5.0 eq) to the solution.
-
Stir the reaction mixture at room temperature or gently heat to 50-60 °C. The reaction is typically complete within 1-4 hours. Monitor by TLC.
-
After completion, concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Add ethyl acetate to the residue and cool the mixture in an ice bath.
-
Slowly add a saturated solution of sodium bicarbonate or 2M NaOH with vigorous stirring to neutralize the mixture and precipitate the tin salts. Be cautious as this is an exothermic process. Continue adding base until the pH is ~8-9.
-
Filter the mixture through Celite to remove the tin salts, washing the pad thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude 2-Amino-3-methoxybenzonitrile.
-
Purify as needed by column chromatography or recrystallization.
Method 3: Reduction with Sodium Dithionite (Na₂S₂O₄)
Sodium dithionite is a mild and economical reducing agent, often used when substrates are sensitive to strongly acidic or metallic conditions.[5][6][7]
Materials:
-
This compound
-
Sodium dithionite (Na₂S₂O₄)
-
Methanol or Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Addition funnel (optional)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 2:1 or 3:1 ratio, 15-30 mL total solvent per gram of substrate) in a round-bottom flask.
-
Add sodium dithionite (3.0-5.0 eq) portion-wise to the solution with vigorous stirring. The reaction can be exothermic.
-
Stir the mixture at room temperature or heat gently to 40-50 °C for 1-3 hours. Monitor the reaction by TLC.
-
Upon completion, remove the methanol under reduced pressure.
-
Extract the aqueous residue three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the solution and concentrate it under reduced pressure to yield the crude 2-Amino-3-methoxybenzonitrile.
-
Purify as necessary.
Data Presentation
The following table summarizes the key quantitative parameters for the described protocols. Note that yields are highly dependent on reaction scale and purification efficacy.
| Parameter | Method 1: Iron/Acetic Acid | Method 2: Stannous Chloride | Method 3: Sodium Dithionite |
| Reducing Agent | Fe powder | SnCl₂·2H₂O | Na₂S₂O₄ |
| Equivalents of Reductant | 3.0 - 5.0 | 3.0 - 5.0 | 3.0 - 5.0 |
| Solvent System | Ethanol/Water/Acetic Acid | Ethanol or Ethyl Acetate | Methanol/Water or THF/Water |
| Temperature | 80 - 90 °C (Reflux) | Room Temp to 60 °C | Room Temp to 50 °C |
| Typical Reaction Time | 1 - 3 hours | 1 - 4 hours | 1 - 3 hours |
| Work-up Complexity | Moderate (filtration of Fe salts) | Moderate (precipitation of tin salts) | Low to Moderate |
| Typical Yields | 75 - 95% | 80 - 98% | 70 - 90% |
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the reduction of this compound.
Caption: General workflow for the synthesis of 2-Amino-3-methoxybenzonitrile.
References
- 1. scispace.com [scispace.com]
- 2. Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00055F [pubs.rsc.org]
- 3. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
Application Notes and Protocols: 3-Methoxy-2-nitrobenzonitrile as a Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxy-2-nitrobenzonitrile is a versatile aromatic building block with significant potential in medicinal chemistry. Its unique substitution pattern, featuring a methoxy group, a nitro group, and a nitrile moiety on a benzene ring, offers multiple avenues for synthetic elaboration. The electron-withdrawing nature of the nitro and nitrile groups, combined with the directing effects of the methoxy group, allows for a range of chemical transformations. A key reaction in the utilization of this and related nitroaromatic compounds is the reduction of the nitro group to an amine. This transformation opens the door to the construction of various heterocyclic scaffolds that are prevalent in many classes of therapeutic agents. While direct applications of this compound in the synthesis of named drug candidates are not extensively documented in publicly available literature, its structural motifs are found in potent bioactive molecules. This document will explore the potential of this building block by examining the synthesis and activity of a potent Poly(ADP-ribose) polymerase (PARP) inhibitor derived from a structurally related nitroaromatic precursor. This example serves to illustrate the synthetic strategies and medicinal chemistry applications that this compound and similar molecules can enable.
Application: Synthesis of PARP-1 Inhibitors
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are critical components of the DNA damage repair machinery. In cancer cells, especially those with deficiencies in other DNA repair pathways (such as BRCA1/2 mutations), inhibition of PARP can lead to synthetic lethality, making PARP inhibitors a promising class of anticancer drugs. The synthesis of novel PARP inhibitors often involves the construction of complex heterocyclic systems that can mimic the nicotinamide portion of the NAD+ cofactor and interact with the enzyme's active site.
While a direct synthesis from this compound is not detailed, the following example of a potent tetrazolyl analogue PARP inhibitor highlights the utility of the underlying nitroaromatic scaffold. The synthesis showcases a common medicinal chemistry workflow: the elaboration of a core structure to enhance potency and selectivity. Optimization of a lead compound, (Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-7-carboxamide, led to the development of a tetrazolyl analogue with significantly improved inhibitory activity against PARP-1.
Quantitative Data: PARP-1 and PARP-2 Inhibition
The following table summarizes the in vitro inhibitory activity of the lead compound and its optimized tetrazolyl analogue against PARP-1 and PARP-2.
| Compound | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) |
| Lead Compound (1) | 434 | >10,000 |
| Tetrazolyl Analogue (51) | 35 | 5.2 |
Data sourced from a study on the design and synthesis of PARP inhibitors.[1]
Experimental Protocols
The following protocols describe the synthesis of a key intermediate and the final potent PARP-1 inhibitor, illustrating a potential synthetic route for nitroaromatic building blocks in medicinal chemistry.
Protocol 1: Synthesis of (Z)-2-(4-(1H-tetrazol-5-yl)benzylidene)-3-oxo-2,3-dihydrobenzofuran-7-carbonitrile
This protocol details the synthesis of a key intermediate in the preparation of the final PARP inhibitor.
Materials:
-
4-formylbenzonitrile
-
Sodium azide (NaN3)
-
Ammonium chloride (NH4Cl)
-
N,N-Dimethylformamide (DMF)
-
3-oxo-2,3-dihydrobenzofuran-7-carbonitrile
-
Piperidine
-
Ethanol
Procedure:
-
A mixture of 4-formylbenzonitrile (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq) in DMF is heated at 120 °C for 12 hours.
-
After cooling to room temperature, the reaction mixture is poured into ice water and acidified with 2N HCl.
-
The resulting precipitate is filtered, washed with water, and dried to afford 4-(1H-tetrazol-5-yl)benzaldehyde.
-
A solution of 4-(1H-tetrazol-5-yl)benzaldehyde (1.0 eq) and 3-oxo-2,3-dihydrobenzofuran-7-carbonitrile (1.0 eq) in ethanol is treated with piperidine (catalytic amount).
-
The reaction mixture is heated at reflux for 4 hours.
-
The mixture is then cooled, and the precipitated solid is collected by filtration, washed with cold ethanol, and dried to yield the title compound.
Protocol 2: Synthesis of (Z)-2-(4-(1H-tetrazol-5-yl)benzylidene)-3-oxo-2,3-dihydrobenzofuran-7-carboxamide (Tetrazolyl Analogue 51)
This protocol describes the conversion of the nitrile intermediate to the final carboxamide inhibitor.
Materials:
-
(Z)-2-(4-(1H-tetrazol-5-yl)benzylidene)-3-oxo-2,3-dihydrobenzofuran-7-carbonitrile
-
Potassium carbonate (K2CO3)
-
Hydrogen peroxide (H2O2, 30% solution)
-
Dimethyl sulfoxide (DMSO)
-
Water
Procedure:
-
To a solution of (Z)-2-(4-(1H-tetrazol-5-yl)benzylidene)-3-oxo-2,3-dihydrobenzofuran-7-carbonitrile (1.0 eq) in DMSO, potassium carbonate (0.2 eq) is added.
-
30% aqueous hydrogen peroxide (5.0 eq) is added dropwise to the mixture at room temperature.
-
The reaction is stirred for 2 hours.
-
The reaction mixture is then diluted with water, and the resulting precipitate is collected by filtration.
-
The solid is washed with water and dried to give the final product.
Visualizations
Signaling Pathway Diagram
Caption: PARP-1 Inhibition Pathway in Cancer Cells.
Experimental Workflow Diagram
Caption: General synthetic utility of this compound.
References
Application Notes and Protocols for the Large-Scale Synthesis of Quinazolinones from 3-Methoxy-2-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for the large-scale synthesis of 8-methoxyquinazolin-4(3H)-one, a valuable heterocyclic scaffold in drug discovery, starting from 3-Methoxy-2-nitrobenzonitrile. The described one-pot reductive cyclization is an efficient and scalable method. Additionally, the role of quinazolinone derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway is discussed, highlighting their therapeutic potential in oncology.
Introduction
Quinazolinone and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that exhibit a wide array of biological and pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[1] Notably, several quinazolinone-based drugs, such as Gefitinib and Erlotinib, have been approved for the treatment of non-small-cell lung cancer.[1] These drugs function as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in cancer cell proliferation and survival.[2]
The synthesis of the quinazolinone core is a critical step in the development of new therapeutic agents. This document details a robust and industrially viable one-pot process for the preparation of quinazolinones from readily available 2-nitrobenzonitriles.[1] The specific application focuses on the synthesis of 8-methoxyquinazolin-4(3H)-one from this compound.
Data Presentation
Table 1: Reaction Parameters for the One-Pot Synthesis of Substituted Quinazolin-4(3H)-ones
This table summarizes the yields of various quinazolin-4(3H)-ones synthesized from their corresponding 2-nitrobenzonitrile precursors using the described one-pot protocol.[1] This data demonstrates the versatility of the method for a range of substrates.
| Entry | Starting Material (2-Nitrobenzonitrile) | R | R1 | R2 | Product | Yield (%) |
| 1 | 2-Nitro-4,5-dimethoxybenzonitrile | H | OMe | OMe | 6,7-Dimethoxyquinazolin-4(3H)-one | 85 |
| 2 | 2-Nitrobenzonitrile | H | H | H | Quinazolin-4(3H)-one | 80 |
| 3 | 2-Nitro-4,5-(methylenedioxy)benzonitrile | H | \multicolumn{2}{c | }{------- methylenedioxy--------} | 6,7-(Methylenedioxy)quinazolin-4(3H)-one | 91 |
| 4 | 2-Nitro-4-methoxy-5-(3-morpholinopropoxy)benzonitrile | H | OMe | N-morpholinopropoxy | 7-Methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one | 86 |
| 5 | 2-Nitro-5-methoxy-4-(3-morpholinopropoxy)benzonitrile | H | N-morpholinopropoxy | OMe | 6-Methoxy-7-(3-morpholinopropoxy)quinazolin-4(3H)-one | 86 |
| 6 | 2-Nitro-4,5-bis(2-methoxyethoxy)benzonitrile | H | 2-methoxyethoxy | 2-methoxyethoxy | 6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one | 81 |
| 7 | 2-Nitro-3-methylbenzonitrile | CH3 | H | H | 5-Methylquinazolin-4(3H)-one | 91 |
| 8 | 2-Nitro-5-(trifluoromethyl)benzonitrile* | H | H | CF3 | 7-(Trifluoromethyl)quinazolin-4(3H)-one | 81 |
| 9 | 2-Nitro-4-methoxy-5-(3-(piperidin-1-yl)propoxy)benzonitrile | H | OMe | N-piperidinyl propoxy | 7-Methoxy-6-(3-(piperidin-1-yl)propoxy)quinazolin-4(3H)-one | 86 |
*Obtained as such from commercial sources.
Experimental Protocols
Protocol 1: Large-Scale One-Pot Synthesis of 8-Methoxyquinazolin-4(3H)-one
This protocol is adapted from a general procedure for the synthesis of quinazolin-4(3H)-ones from 2-nitrobenzonitriles and is scaled up for industrial application.[1]
Materials:
-
This compound
-
Methanol
-
Water
-
Anhydrous Ferric Chloride (FeCl₃)
-
80% Hydrazine Hydrate (N₂H₄·H₂O)
-
35% Hydrochloric Acid (HCl)
-
85% Formic Acid (HCOOH)
-
Deionized Water
Equipment:
-
100 L Glass-lined Reactor with overhead stirrer, reflux condenser, and temperature probe
-
Addition funnel
-
Heating/cooling mantle
-
Vacuum distillation setup
-
Filtration unit (e.g., Nutsche filter)
-
Drying oven
Procedure:
-
Reaction Setup: Charge the 100 L reactor with this compound (5.0 kg, 28.06 mol), Methanol (45 L), and Water (15 L).
-
Catalyst Addition: Add a catalytic amount of anhydrous Ferric Chloride (30 g).
-
Reduction: Begin stirring the suspension and heat to reflux (approximately 70-75 °C). Slowly add 80% Hydrazine Hydrate (5.25 L, 105 mol) via the addition funnel over a period of 2-3 hours, maintaining a steady reflux.
-
Reaction Monitoring: After the addition is complete, continue stirring at reflux for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure complete consumption of the starting material.
-
Solvent Removal: Once the reduction is complete, concentrate the reaction mixture under vacuum to remove the methanol and water.
-
Cyclization: To the residue, add Water (12.5 L), 35% Hydrochloric Acid (15 L), and 85% Formic Acid (20 L).
-
Heating: Heat the reaction mixture to 130 °C and maintain this temperature with stirring for 3-4 hours.
-
Acid Removal: After the cyclization is complete, distill off the excess Hydrochloric Acid and Formic Acid under reduced pressure.
-
Precipitation and Isolation: Cool the residue to room temperature, which should induce precipitation of the product. Add deionized water to the slurry and stir for 30 minutes.
-
Filtration and Washing: Isolate the solid product by filtration. Wash the filter cake thoroughly with deionized water until the washings are neutral to pH paper.
-
Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight.
Expected Yield: Based on similar reactions, the expected yield of 8-methoxyquinazolin-4(3H)-one is in the range of 80-90%.
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the major steps in the large-scale synthesis of 8-methoxyquinazolin-4(3H)-one.
EGFR Signaling Pathway and Inhibition by Quinazolinones
Many quinazolinone derivatives, such as Gefitinib and Erlotinib, are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[2] Overactivation of the EGFR signaling pathway is a common feature of many cancers.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Quinazolines from 3-Methoxy-2-nitrobenzonitrile
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of quinazoline derivatives from 3-Methoxy-2-nitrobenzonitrile. The information is presented in a practical question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. I am observing a very low yield or no formation of the desired quinazoline product. What are the likely causes and how can I troubleshoot this?
Low or no yield is a common challenge in quinazoline synthesis. A systematic evaluation of your experimental setup is key to identifying the root cause.[1]
-
Poor Quality of Starting Materials: Impurities in your this compound or other reagents can lead to side reactions and a reduction in product formation.
-
Troubleshooting: Verify the purity of your starting materials using techniques like NMR, GC-MS, or by checking the melting point. If necessary, purify the starting materials before use.
-
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical parameters that can significantly influence the reaction outcome.[1]
-
Troubleshooting:
-
Temperature: Some quinazoline syntheses require elevated temperatures to proceed efficiently. Consider performing small-scale trial reactions at various temperatures (e.g., room temperature, 50 °C, 80 °C, and 120 °C) to determine the optimal condition for your specific reaction.[1]
-
Reaction Time: The time required for the reaction to reach completion can vary. Monitor the progress of your reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the starting material is fully consumed and to identify the optimal reaction duration.[1]
-
Solvent: The polarity and boiling point of the solvent can affect the solubility of reactants and the overall reaction rate. Commonly used solvents for quinazoline synthesis include ethanol, toluene, and DMF.[1] If you are experiencing low yields, consider screening a variety of solvents with different polarities.
-
-
-
Inefficient Reduction of the Nitro Group: The first step in the reductive cyclization is the reduction of the nitro group to an amine. Incomplete reduction will result in a low yield of the final product.
-
Troubleshooting: Ensure your reducing agent is active and used in the appropriate stoichiometric amount. Common reducing agents for this transformation include tin(II) chloride (SnCl₂), iron powder in the presence of an acid (e.g., Fe/HCl or Fe/NH₄Cl), and catalytic hydrogenation. If using a metal/acid system, ensure the metal is finely powdered and activated if necessary.
-
2. My reaction is producing significant amounts of side products. How can I identify and minimize them?
The formation of side products is a frequent issue in heterocyclic synthesis.
-
Incomplete Cyclization: The intermediate 2-amino-3-methoxybenzonitrile may be present if the cyclization step is not complete.
-
Troubleshooting: Ensure the conditions for the cyclization step are optimal. This may involve adjusting the temperature, reaction time, or the concentration of the cyclizing agent (e.g., formic acid or a formamide equivalent).
-
-
Formation of Benzimidazole Derivatives: In some cases, alternative cyclization pathways can lead to the formation of benzimidazole byproducts.[2]
-
Troubleshooting: Carefully control the reaction conditions, particularly the nature of the C1 source for cyclization. Using a reagent like triethyl orthoformate can favor the formation of the quinazoline ring.
-
-
Hydrolysis of the Nitrile Group: The presence of water and acidic or basic conditions can lead to the hydrolysis of the nitrile group to a carboxylic acid or amide, which may then undergo different reaction pathways.
-
Troubleshooting: Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.
-
3. What are the recommended reaction conditions for improving the yield of quinazoline synthesis from this compound?
Optimizing reaction conditions is crucial for maximizing the yield. Below is a table summarizing key parameters and their potential impact on the synthesis, which involves a reductive cyclization process.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |
| Reducing Agent | SnCl₂·2H₂O | Fe / NH₄Cl | H₂ (g), Pd/C | Varying reducing strengths and sensitivities to functional groups. SnCl₂ is a common and effective choice. |
| Solvent | Ethanol | Acetic Acid | Ethyl Acetate | Solvent polarity can affect solubility and reaction rates. Ethanol is a good general-purpose solvent for this reaction. |
| Cyclizing Agent | Formic Acid | Triethyl Orthoformate | Formamide | The choice of C1 source can influence reaction time and temperature requirements. |
| Temperature | 50 °C | 78 °C (Reflux) | 100 °C | Higher temperatures generally increase the reaction rate but can also lead to side product formation. |
| Reaction Time | 4 hours | 8 hours | 12 hours | Longer reaction times may be necessary for complete conversion, which should be monitored by TLC or LC-MS. |
Experimental Protocols
Representative Protocol for the Synthesis of 8-Methoxyquinazolin-4-amine from this compound
This protocol describes a general two-step, one-pot procedure for the synthesis of an 8-methoxyquinazoline derivative via reductive cyclization.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Triethyl orthoformate
-
Ammonium chloride (NH₄Cl)
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
Procedure:
-
Reduction of the Nitro Group:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (4.0-5.0 eq) to the solution portion-wise. The reaction is exothermic, so control the rate of addition to maintain a gentle reflux.
-
After the addition is complete, heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
-
Cyclization:
-
To the reaction mixture containing the intermediate 2-amino-3-methoxybenzonitrile, add triethyl orthoformate (2.0-3.0 eq) and a catalytic amount of ammonium chloride.
-
Continue to reflux the mixture for an additional 4-8 hours. Monitor the formation of the quinazoline product by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to obtain the pure 8-methoxyquinazoline derivative.
-
Visualizing the Process
Reaction Pathway
Caption: General reaction pathway for the synthesis of an 8-methoxyquinazoline derivative.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yield in quinazoline synthesis.
References
Technical Support Center: Reactions with 3-Methoxy-2-nitrobenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methoxy-2-nitrobenzonitrile. The information is designed to help anticipate and address common issues encountered during experimentation, with a focus on identifying and mitigating the formation of unwanted side products.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of side reactions observed when using this compound?
A1: Based on the reactivity of the functional groups present in this compound, the most common side reactions include:
-
Incomplete reduction of the nitro group: When the desired reaction is the reduction of the nitro group to an amine, incomplete reaction can lead to the formation of nitroso (R-NO) and hydroxylamino (R-NHOH) intermediates as byproducts.
-
Hydrolysis of the nitrile group: Under acidic or basic conditions, the nitrile group can be partially hydrolyzed to form 3-Methoxy-2-nitrobenzamide or fully hydrolyzed to 3-Methoxy-2-nitrobenzoic acid.
-
Demethylation of the methoxy group: Certain reagents, particularly strong acids or Lewis acids, can cause the demethylation of the methoxy group, yielding 3-Hydroxy-2-nitrobenzonitrile.
-
Formation of isomeric byproducts: In reactions involving further substitution on the aromatic ring, such as additional nitration, isomeric products can be formed. For example, dinitrated products may arise under harsh nitrating conditions.[1]
-
Nucleophilic Aromatic Substitution (SNAr): Although less common without a better leaving group, strong nucleophiles could potentially displace the methoxy group.
Q2: How can I minimize the formation of the amide or carboxylic acid byproduct during my reaction?
A2: To minimize hydrolysis of the nitrile group, it is crucial to control the water content in your reaction and avoid strongly acidic or basic conditions if the nitrile group is to be preserved. If your reaction requires acidic or basic reagents, consider using non-aqueous conditions or protecting the nitrile group, although the latter is less common. Careful control of reaction time and temperature is also important, as prolonged exposure to harsh conditions can promote hydrolysis.
Q3: I am trying to reduce the nitro group to an amine. What are the best practices to ensure complete conversion and avoid side products?
A3: For the complete reduction of the nitro group to an amine, consider the following:
-
Choice of Reducing Agent: Catalytic hydrogenation (e.g., using Pd/C, PtO₂) is often efficient and clean. Chemical reducing agents like SnCl₂/HCl, Fe/HCl, or sodium dithionite can also be effective.
-
Reaction Conditions: Ensure you are using a sufficient excess of the reducing agent and that the reaction goes to completion by monitoring it with techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up Procedure: A proper aqueous work-up is often necessary to remove inorganic salts and byproducts. The pH of the solution during work-up can be critical for the isolation of the desired amine.
Troubleshooting Guides
Issue 1: Presence of an Unexpected Amide or Carboxylic Acid Peak in the Product Spectrum
| Potential Cause | Suggested Solution |
| Hydrolysis of the nitrile group due to residual water or acidic/basic conditions. | - Ensure all solvents and reagents are anhydrous. - If possible, run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). - Neutralize the reaction mixture promptly during work-up. - If acidic or basic conditions are necessary for the main reaction, consider minimizing reaction time and temperature. |
| Contamination from starting material. | Verify the purity of the starting this compound. The corresponding carboxylic acid, 3-Methoxy-2-nitrobenzoic acid, has a melting point of 178-181 °C and could be a potential impurity. |
Issue 2: Incomplete Reduction of the Nitro Group
| Potential Cause | Suggested Solution |
| Insufficient reducing agent. | Increase the molar equivalents of the reducing agent. |
| Deactivated catalyst (for catalytic hydrogenation). | Use fresh catalyst. Ensure the reaction solvent is appropriate and free of catalyst poisons. |
| Low reaction temperature or short reaction time. | Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress closely by TLC or LC-MS until the starting material is fully consumed. |
| Poor mass transfer in a heterogeneous reaction. | Ensure vigorous stirring to maintain good contact between the reactants and the catalyst or solid reducing agent. |
Issue 3: Formation of a Demethylated Byproduct
| Potential Cause | Suggested Solution |
| Use of strong Lewis acids or protic acids. | If possible, substitute strong acids with milder alternatives. - Protect the methoxy group if it is sensitive to the required reaction conditions, though this adds extra steps to the synthesis. - Perform the reaction at a lower temperature to minimize demethylation. |
Experimental Protocols
Protocol 1: Reduction of the Nitro Group to 2-Amino-3-methoxybenzonitrile
This protocol provides a general method for the reduction of the nitro group in this compound using tin(II) chloride.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethyl acetate.
-
Add a solution of tin(II) chloride dihydrate (4-5 eq) in concentrated hydrochloric acid dropwise to the stirred solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by slowly adding a saturated sodium bicarbonate solution until the pH is basic (pH ~8-9).
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude 2-Amino-3-methoxybenzonitrile, which can be further purified by column chromatography or recrystallization.
Visualizations
Logical Troubleshooting Workflow for Unexpected Side Products
Caption: A flowchart for identifying and addressing common side products.
Reaction Pathway Leading to Common Byproducts
Caption: Common reaction pathways and potential side products.
References
Technical Support Center: Purification of Crude 3-Methoxy-2-nitrobenzonitrile by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 3-Methoxy-2-nitrobenzonitrile via recrystallization. This resource is intended for researchers, scientists, and drug development professionals to address common challenges encountered during the purification process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the recrystallization of this compound.
| Problem | Possible Cause | Recommended Solution |
| Low or No Crystal Formation Upon Cooling | The compound may be too soluble in the chosen solvent even at low temperatures. | - Concentrate the solution by carefully evaporating some of the solvent. - If a co-solvent system is being used, add a small amount of the anti-solvent (the solvent in which the compound is less soluble) dropwise to the cooled solution until turbidity persists, then slightly warm until clear and allow to cool again. - Induce crystallization by scratching the inner wall of the flask with a glass rod at the meniscus or by adding a seed crystal of pure this compound. |
| The amount of dissolved compound is too low, and the solution is not saturated. | - Evaporate a portion of the solvent to increase the concentration of the solute and allow the solution to cool again. | |
| Oiling Out (Formation of a liquid layer instead of solid crystals) | The melting point of the crude product is lower than the boiling point of the solvent, or the presence of significant impurities is depressing the melting point. | - Reheat the solution to dissolve the oil. - Add a small amount of a solvent in which the compound is more soluble to lower the saturation temperature. - Allow the solution to cool more slowly to encourage crystal nucleation rather than liquid-liquid phase separation. - Consider using a different solvent or solvent system with a lower boiling point. |
| The solution is supersaturated, and the compound is precipitating out too rapidly. | - Add a small amount of hot solvent to the oiled-out mixture to redissolve it completely. - Allow the solution to cool at a much slower rate. Insulating the flask can help. | |
| Premature Crystallization During Hot Filtration | The solution cools too quickly in the funnel, causing the product to crystallize and clog the filter paper. | - Use a heated filter funnel or preheat the funnel and receiving flask with hot solvent before filtration. - Keep the solution at or near its boiling point during the filtration process. - Add a slight excess of hot solvent before filtration to ensure the compound remains in solution. This excess can be evaporated later. |
| Poor Recovery of Purified Product | Too much solvent was used, leaving a significant amount of the product in the mother liquor.[1] | - Before filtering, check for saturation by taking a small sample and cooling it rapidly. If a large amount of precipitate forms, the bulk solution should be concentrated by evaporation. - Minimize the amount of cold solvent used to wash the crystals during vacuum filtration. |
| The crystals were washed with a solvent at room temperature or a solvent in which the product has some solubility. | - Always use ice-cold solvent for washing the crystals on the filter paper to minimize dissolution of the product. | |
| Colored Impurities Remaining in the Final Product | The chosen recrystallization solvent does not effectively separate the colored impurities. | - Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use with caution as it can also adsorb some of the desired product. - Perform a second recrystallization. |
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for the recrystallization of this compound?
A1: The ideal solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at low temperatures. Based on the polarity of the molecule (containing methoxy, nitro, and nitrile functional groups), polar aprotic solvents or mixtures with alcohols are often a good starting point. A systematic approach involves small-scale solubility tests with various solvents like ethanol, isopropanol, ethyl acetate, and toluene.
Q2: Can I use a solvent mixture for recrystallization?
A2: Yes, a two-solvent system can be very effective. This typically involves a "good" solvent in which the compound is very soluble and a "poor" solvent (anti-solvent) in which it is much less soluble. The two solvents must be miscible. The crude product is dissolved in a minimum amount of the hot "good" solvent, and the "poor" solvent is then added dropwise until the solution becomes cloudy, indicating the saturation point has been reached. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.
Q3: What are the likely impurities in crude this compound?
A3: Potential impurities can arise from the starting materials or side reactions during synthesis. For instance, if synthesized from 3-methoxy-2-nitrobenzaldehyde, unreacted starting material or over-oxidized byproducts could be present. Isomeric impurities, where the functional groups are at different positions on the benzene ring, are also a possibility depending on the synthetic route.
Q4: How can I improve the purity of my final product?
A4: To enhance purity, ensure slow cooling to allow for the formation of well-ordered crystals, which are less likely to trap impurities. Washing the collected crystals with a minimal amount of ice-cold solvent is crucial to remove any residual mother liquor containing dissolved impurities. If the product is still not pure enough, a second recrystallization is recommended.
Experimental Protocol: Recrystallization of this compound
This protocol provides a general methodology for the purification of crude this compound. The choice of solvent and specific volumes should be optimized based on preliminary solubility tests.
1. Solvent Selection:
-
Place approximately 50 mg of the crude this compound into a small test tube.
-
Add a potential solvent (e.g., isopropanol) dropwise at room temperature. Observe the solubility.
-
If the compound is insoluble or sparingly soluble, gently heat the test tube.
-
A suitable solvent will dissolve the compound when hot but will show significantly lower solubility upon cooling, leading to crystal formation.
2. Dissolution:
-
Place the crude this compound in an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of the chosen hot recrystallization solvent to just cover the solid.
-
Heat the mixture on a hot plate with stirring.
-
Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent to ensure good recovery.
3. Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration.
-
Preheat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel.
-
Pour the hot solution through the filter paper to remove the insoluble impurities.
4. Crystallization:
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
5. Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor.
6. Drying:
-
Allow the crystals to dry on the filter paper by drawing air through the funnel for several minutes.
-
For complete drying, transfer the crystals to a pre-weighed watch glass and dry them in a vacuum oven at a temperature well below the compound's melting point.
7. Analysis:
-
Determine the melting point of the purified product to assess its purity. A sharp melting point close to the literature value indicates high purity.
-
Calculate the percent recovery.
Quantitative Data
The following table provides estimated solubility data for this compound in common organic solvents. This data is extrapolated from the behavior of structurally similar compounds, such as 3-nitrobenzonitrile, and should be used as a guideline for solvent selection. Experimental verification is highly recommended.
| Solvent | Solubility at 25°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) | Suitability as a Recrystallization Solvent |
| Ethanol | Low | High | Good |
| Isopropanol | Low | High | Good |
| Ethyl Acetate | Moderate | Very High | Potentially Good, may require a co-solvent |
| Toluene | Low | Moderate | Moderate, slow crystallization may be needed |
| Heptane | Very Low | Low | Poor as a single solvent, but suitable as an anti-solvent |
| Water | Insoluble | Insoluble | Unsuitable |
Experimental Workflow
Caption: Workflow for the purification of this compound.
References
Technical Support Center: Synthesis of 3-Methoxy-2-nitrobenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methoxy-2-nitrobenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two most practical synthetic routes are:
-
Sandmeyer Reaction: This involves the diazotization of 2-methoxy-3-nitroaniline followed by cyanation. This is often the preferred route due to better regioselectivity.
-
Electrophilic Nitration: This route involves the direct nitration of 3-methoxybenzonitrile. This method may produce a mixture of isomers, making purification more challenging.
Q2: What are the key analytical techniques to identify impurities in the synthesis?
A2: A combination of chromatographic and spectroscopic methods is essential for comprehensive impurity profiling. These include:
-
High-Performance Liquid Chromatography (HPLC): Useful for separating the desired product from isomers and other byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Effective for identifying volatile impurities and residual solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information about the main product and any significant impurities.
-
Infrared (IR) Spectroscopy: Helps to identify functional groups present in the product and impurities.
Q3: My overall yield is low. What are the potential causes?
A3: Low yields can stem from several factors depending on the synthetic route:
-
Incomplete reaction: Monitor the reaction progress using TLC or HPLC to ensure full conversion of the starting material.
-
Side reactions: Suboptimal temperature control or reagent stoichiometry can lead to the formation of unwanted byproducts.
-
Product loss during work-up and purification: Ensure efficient extraction and minimize losses during crystallization or chromatography.
-
Decomposition of intermediates: Diazonium salts, in particular, are unstable and can decompose if not handled at low temperatures.
Q4: I am observing multiple spots on my TLC plate after the reaction. What could they be?
A4: Multiple spots indicate the presence of impurities. Depending on the synthetic route, these could be:
-
Isomeric products: Particularly in the nitration of 3-methoxybenzonitrile, other nitro isomers can be formed.
-
Unreacted starting materials: If the reaction has not gone to completion.
-
Side-products: Such as phenols from the decomposition of diazonium salts in the Sandmeyer route, or dinitrated products in the nitration route.
-
Hydrolysis products: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Troubleshooting Guides
Issue 1: Presence of Isomeric Impurities in Nitration Route
Symptoms:
-
HPLC analysis shows multiple peaks with the same mass-to-charge ratio (m/z) as the desired product.
-
¹H NMR spectrum shows complex aromatic signals that are difficult to assign to a single isomer.
Potential Causes:
-
The methoxy group in 3-methoxybenzonitrile directs nitration to the ortho and para positions. The cyano group is a meta-director. This can lead to the formation of 3-Methoxy-4-nitrobenzonitrile and 3-Methoxy-6-nitrobenzonitrile alongside the desired this compound.
Solutions:
-
Optimize Reaction Conditions: Lowering the reaction temperature and slow, controlled addition of the nitrating agent can sometimes improve regioselectivity.
-
Purification:
-
Fractional Crystallization: May be effective if the isomers have significantly different solubilities.
-
Column Chromatography: Use a high-resolution silica gel column with an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to separate the isomers.
-
Issue 2: Formation of Phenolic Impurities in Sandmeyer Route
Symptoms:
-
A brownish or dark-colored reaction mixture.
-
An additional peak in the HPLC with a lower retention time and a mass corresponding to the replacement of the diazonium group with a hydroxyl group.
-
A broad peak in the ¹H NMR spectrum indicative of a hydroxyl proton.
Potential Causes:
-
Decomposition of the diazonium salt intermediate, especially if the temperature is not strictly maintained at 0-5 °C. The diazonium group is replaced by a hydroxyl group from the aqueous medium.
Solutions:
-
Strict Temperature Control: Maintain the temperature of the diazotization and cyanation steps between 0 and 5 °C using an ice-salt bath.
-
Use of Fresh Reagents: Ensure the sodium nitrite solution is freshly prepared.
-
Controlled Addition: Add the sodium nitrite solution slowly to the acidic solution of the amine to avoid localized heating.
-
Purification: Phenolic impurities can often be removed by a basic wash (e.g., with aqueous sodium bicarbonate or sodium hydroxide solution) during the work-up, as the phenol will deprotonate and dissolve in the aqueous layer.
Issue 3: Hydrolysis of the Nitrile Group
Symptoms:
-
Presence of a peak in the HPLC corresponding to 3-Methoxy-2-nitrobenzoic acid.
-
Appearance of a carboxylic acid peak in the IR spectrum (broad O-H stretch around 3000 cm⁻¹ and a C=O stretch around 1700 cm⁻¹).
Potential Causes:
-
Prolonged exposure to strong acidic or basic conditions during the reaction or work-up can lead to the hydrolysis of the nitrile functional group to a carboxylic acid.[1][2][3][4]
Solutions:
-
Neutralize Promptly: After the reaction is complete, neutralize the reaction mixture as soon as possible.
-
Avoid a prolonged acidic or basic work-up.
-
Purification: The resulting carboxylic acid can be removed by extraction with a basic aqueous solution (e.g., sodium bicarbonate).
Summary of Potential Impurities
| Impurity Name | Structure | Potential Source | Analytical Identification |
| 3-Methoxy-4-nitrobenzonitrile | C₈H₆N₂O₃ | Nitration of 3-methoxybenzonitrile | HPLC (different retention time), ¹H NMR (different aromatic splitting pattern) |
| 3-Methoxy-6-nitrobenzonitrile | C₈H₆N₂O₃ | Nitration of 3-methoxybenzonitrile | HPLC (different retention time), ¹H NMR (different aromatic splitting pattern) |
| 2-Methoxy-3-nitrophenol | C₇H₇NO₄ | Decomposition of diazonium salt in Sandmeyer reaction | HPLC, GC-MS, ¹H NMR (presence of OH peak) |
| 3-Methoxy-2-nitrobenzoic acid | C₈H₇NO₅ | Hydrolysis of the nitrile group | HPLC, IR (C=O and O-H stretch), ¹H NMR (absence of nitrile carbon in ¹³C) |
| Unreacted 3-methoxybenzonitrile | C₈H₇NO | Incomplete nitration | GC-MS, HPLC |
| Unreacted 2-methoxy-3-nitroaniline | C₇H₈N₂O₃ | Incomplete diazotization in Sandmeyer reaction | HPLC, GC-MS |
Experimental Protocols
Protocol 1: Synthesis of this compound via Sandmeyer Reaction
-
Diazotization:
-
Dissolve 2-methoxy-3-nitroaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature does not exceed 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 15-20 minutes.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.2 equivalents) in water.
-
Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cyanide solution.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours until the evolution of nitrogen gas ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Protocol 2: Analytical Method for Impurity Profiling by HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient Program: Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the crude or purified product in the mobile phase.
Visualizations
Caption: Troubleshooting workflow for identifying and purifying this compound.
References
- 1. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]
- 2. scribd.com [scribd.com]
- 3. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. homework.study.com [homework.study.com]
troubleshooting low yield in 3-Methoxy-2-nitrobenzonitrile reactions
This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of 3-Methoxy-2-nitrobenzonitrile, a key intermediate for researchers in medicinal chemistry and materials science. Low yields can arise from a variety of factors related to the chosen synthetic route, reaction conditions, and purification procedures. This guide addresses specific problems in a question-and-answer format to help you optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most probable synthetic routes for this compound?
A1: Based on established organic chemistry principles, the most likely synthetic pathways to obtain this compound include:
-
Route A: The Sandmeyer Reaction: Starting from 2-Amino-3-methoxybenzonitrile, the amino group is converted to a diazonium salt, which is then displaced by a cyanide group using a copper(I) cyanide catalyst.[1][2][3]
-
Route B: Nucleophilic Aromatic Substitution (SNAr): This would likely involve the reaction of a di-substituted benzene ring (e.g., 1-chloro-3-methoxy-2-nitrobenzene) with a cyanide salt. The electron-withdrawing nitro group facilitates this reaction.[4][5][6]
-
Route C: Dehydration of an Amide: Synthesis and subsequent dehydration of 3-Methoxy-2-nitrobenzamide would yield the desired nitrile.[7]
-
Route D: Conversion from an Aldehyde: Starting with 3-Methoxy-2-nitrobenzaldehyde, the aldehyde group can be converted to a nitrile through various methods, such as via an oxime intermediate.[8]
Q2: My reaction mixture is turning dark, and I'm observing multiple spots on my TLC. What could be the cause?
A2: Dark reaction mixtures and multiple TLC spots often indicate the formation of side products and decomposition. For nitration reactions, overheating can lead to the formation of undesired dinitro compounds and oxidation byproducts.[9] In the case of the Sandmeyer reaction, diazonium salts are thermally unstable and can decompose if the temperature is not strictly controlled (typically 0-5 °C), leading to a variety of byproducts.[10] It is also crucial to use the diazonium salt immediately after its preparation.[10]
Q3: I am struggling with purifying my crude this compound. What are the best practices?
A3: Purification of nitroaromatic compounds can be challenging. Common methods include recrystallization and column chromatography. For recrystallization, selecting an appropriate solvent system is critical. A good solvent will dissolve your compound at an elevated temperature but not at room temperature. For compounds of this nature, ethanol, methanol, or a mixed solvent system like ethanol/water are often effective. If your compound "oils out," it may be due to the boiling point of the solvent being too high or the solution cooling too rapidly. If purity does not improve, consider a different solvent system that better differentiates your product from the impurities. For column chromatography, if you observe smearing or "tailing" on the TLC plate, this may be due to the interaction of the nitro or other polar groups with the silica gel. Adding a small amount of a polar solvent to your eluent system can help to mitigate this.
Troubleshooting Guides
Low Yield in Sandmeyer Reaction Route
| Problem | Possible Cause | Troubleshooting Steps |
| Low conversion of starting amine | Incomplete diazotization. | Ensure the reaction is maintained at 0-5 °C to prevent decomposition of the diazonium salt.[10] Use a slight excess of sodium nitrite and test for the presence of free nitrous acid with starch-iodide paper.[10] |
| Decomposition of the diazonium salt. | Maintain low temperatures throughout the process and use the diazonium salt immediately after it is prepared.[10] | |
| Formation of side products (e.g., phenol) | Reaction of the diazonium salt with water. | Ensure anhydrous conditions as much as possible during the cyanation step. |
| Low yield of the final nitrile product | Inactive copper(I) cyanide. | Use freshly prepared, high-quality copper(I) cyanide.[10] |
| Insufficient mixing. | Ensure vigorous stirring during the addition of the diazonium salt solution to the copper(I) cyanide.[10] |
Low Yield in Nucleophilic Aromatic Substitution (SNAr) Route
| Problem | Possible Cause | Troubleshooting Steps |
| No or very slow reaction | Poor leaving group. | If using a methoxy group as the leaving group, a stronger nucleophile or harsher reaction conditions may be needed. Halides (Cl, Br) are generally better leaving groups. |
| Insufficient activation of the aromatic ring. | The nitro group should ideally be ortho or para to the leaving group to effectively stabilize the Meisenheimer intermediate.[5] | |
| Low reaction temperature. | Gradually increase the reaction temperature, while monitoring for decomposition. | |
| Formation of multiple products | Reaction at other positions on the ring. | This is less likely if the nitro group provides strong regioselectivity. Analyze the byproducts to understand the competing reactions. |
| Decomposition of starting material or product. | High temperatures can lead to decomposition. Consider using a lower temperature for a longer reaction time. |
Experimental Protocols
General Protocol for Sandmeyer Reaction
-
Diazotization of 2-Amino-3-methoxybenzonitrile:
-
Dissolve 2-Amino-3-methoxybenzonitrile in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature below 5 °C.
-
Stir the mixture for an additional 15-30 minutes at 0-5 °C. The formation of the diazonium salt can be confirmed using starch-iodide paper.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in a suitable solvent (e.g., aqueous potassium cyanide).
-
Cool the CuCN solution in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution to the CuCN solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.
-
Cool the mixture and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Visualizations
Caption: Workflow for the Sandmeyer reaction.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 3-Methoxy-2-nitrobenzamide | C8H8N2O4 | CID 1274493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Methoxy-2-nitrobenzaldehyde | C8H7NO4 | CID 98867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | 142596-50-7 [sigmaaldrich.com]
- 10. nbinno.com [nbinno.com]
Technical Support Center: Prevention of Dinitro Byproduct Formation
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in controlling and preventing the formation of dinitro byproducts during nitration reactions. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure the selective synthesis of mononitrated compounds.
Troubleshooting Guide & FAQs
This section addresses common challenges and questions related to the formation of dinitro byproducts in nitration reactions.
Issue: My reaction is producing a significant amount of dinitro byproducts.
Question 1: I am observing the formation of multiple nitro-substituted products in my reaction. How can I enhance the selectivity for mononitration?
Answer: The formation of dinitro byproducts is a common challenge, especially with aromatic compounds activated by electron-donating groups. To favor mononitration, several reaction parameters can be precisely controlled:
-
Temperature Control: Nitration reactions are highly exothermic. Elevated temperatures increase the reaction rate and can lead to subsequent nitration of the desired mononitro product.[1][2][3] Maintaining a low and stable reaction temperature is the most critical factor in preventing dinitration. For many reactions, temperatures below 10°C are recommended.[4]
-
Stoichiometry and Order of Addition: Using a minimal excess of the nitrating agent can limit the extent of reaction.[5] Furthermore, the slow, dropwise addition of the nitrating agent to the substrate solution ensures that the concentration of the nitrating species remains low, thereby minimizing the chance of a second nitration event.[1][3]
-
Reaction Time: Prolonging the reaction time after the consumption of the starting material can increase the formation of dinitro byproducts. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and to quench the reaction promptly upon completion.
Question 2: My substrate is highly activated (e.g., contains a hydroxyl or amino group) and the reaction is difficult to control, leading to a complex mixture of products and potential decomposition.
Answer: Highly activated substrates are particularly susceptible to over-nitration and side reactions. In these cases, more strategic approaches are necessary:
-
Use of Milder Nitrating Agents: Instead of the aggressive traditional mixed acid (HNO₃/H₂SO₄), consider employing milder and more selective nitrating agents. Several alternatives can provide better control:
-
Bismuth Subnitrate/Thionyl Chloride: This system allows for the efficient and selective mononitration of a wide range of aromatic compounds, including phenols, in dichloromethane at room temperature.[6][7]
-
N-Nitropyrazoles: These reagents act as a controllable source of the nitronium ion, enabling mild and scalable nitration with good functional group tolerance.[8][9]
-
Dinitrogen Pentoxide (N₂O₅): This is a powerful nitrating agent that can be used in organic solvents at low temperatures, offering high selectivity for mononitration.[10][11]
-
-
Protecting Groups: For highly activated substrates like anilines, direct nitration is often uncontrollable. A common and effective strategy is to temporarily protect the activating group. For instance, the amino group of aniline can be acetylated to form acetanilide. The acetamido group is still an ortho-, para-director but is less activating than the amino group, allowing for a more controlled nitration. The protecting group can be subsequently removed by hydrolysis.[1][2][3][4][12]
Question 3: How does the choice of catalyst affect the formation of dinitro byproducts?
Answer: The catalyst can play a significant role in the selectivity of nitration. The use of solid acid catalysts, such as zeolites, can enhance regioselectivity and reduce the formation of unwanted byproducts. Zeolites possess a defined pore structure that can exert shape-selective control over the reaction, favoring the formation of specific isomers and sterically hindering further nitration of the mononitrated product.[13][14][15]
Data Presentation: Comparison of Nitration Conditions
The following tables provide a summary of quantitative data to aid in the selection of appropriate reaction conditions to minimize dinitro byproduct formation.
Table 1: Effect of Temperature on Isomer Distribution in the Nitration of Toluene
| Temperature (°C) | % Ortho-Nitrotoluene | % Meta-Nitrotoluene | % Para-Nitrotoluene |
| -30 | 61.9 | 2.8 | 35.3 |
| 0 | 58.7 | 4.4 | 36.9 |
| 30 | 55.7 | 4.3 | 40.0 |
| 60 | 53.0 | 4.0 | 43.0 |
| 100 | 49.5 | 3.5 | 47.0 |
Data is illustrative and compiled from typical textbook examples. Actual results may vary based on specific reaction conditions.[16]
Table 2: Comparison of Selectivity for Different Nitrating Agents
| Nitrating Agent | Substrate | Products | Product Ratio/Yield | Reference |
| Bismuth Subnitrate/Thionyl Chloride | Benzene | Mononitrobenzene | Excellent yield, no dinitro detected | [6][7] |
| Bismuth Subnitrate/Thionyl Chloride | Toluene | Mononitrotoluenes | Excellent yield, no dinitro detected | [6][7] |
| N-Nitropyrazole | Naphthalene | 1-Nitronaphthalene | 9-64% yield depending on pyrazole substituent | [8][9] |
| N₂O₅ in liquefied TFE | Toluene | Mononitrotoluenes | Quantitative conversion | [10] |
| N₂O₅ in liquefied TFE | Toluene (with 5 equiv. N₂O₅) | Dinitrotoluenes | >4:1 ratio of dinitro isomers | [10] |
| Acetyl Nitrate (AcONO₂) | 9,10-BN-naphthalene | Mononitro-BNN | 34:17 ratio of isomers, no dinitro detected | [17] |
| Nitronium Tetrafluoroborate (NO₂BF₄) | 9,10-BN-naphthalene | Mono- and Dinitro-BNN | Mixture of products | [17] |
Experimental Protocols
Protocol 1: Controlled Mononitration of Acetanilide (Protecting Group Strategy)
This protocol details the nitration of acetanilide, where the acetyl group protects the amino functionality, allowing for a controlled mononitration.
Materials:
-
Acetanilide
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
Procedure:
-
In a flask, dissolve acetanilide (e.g., 2.0 g) in glacial acetic acid (e.g., 2.0 mL).[2]
-
Carefully add concentrated sulfuric acid (e.g., 4.0 mL) to the mixture and cool it in an ice bath to 0-5°C.[2]
-
In a separate test tube, prepare the nitrating mixture by cautiously adding concentrated sulfuric acid (e.g., 1.25 mL) to concentrated nitric acid (e.g., 0.875 mL), and chill this mixture in an ice bath.[1]
-
Slowly, and in small portions, add the cold nitrating mixture to the stirred acetanilide solution, ensuring the temperature is maintained between 10-20°C.[1]
-
After the addition is complete, allow the reaction mixture to stand at room temperature for about 30 minutes.[1]
-
Pour the reaction mixture onto crushed ice (e.g., 20 g) and stir until the product precipitates.[2]
-
Collect the crude p-nitroacetanilide by vacuum filtration and wash thoroughly with cold water to remove any residual acid.
-
The acetyl protecting group can be removed by hydrolysis (e.g., by heating with aqueous acid) to yield p-nitroaniline.
Protocol 2: Selective Mononitration using Bismuth Subnitrate and Thionyl Chloride
This protocol provides a method for the mononitration of aromatic compounds under mild conditions.
Materials:
-
Aromatic Substrate
-
Bismuth Subnitrate (80%)
-
Thionyl Chloride (SOCl₂)
-
Dry Dichloromethane (CH₂Cl₂)
-
Dilute Hydrochloric Acid (HCl)
-
Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottomed flask fitted with a condenser, charge the aromatic substrate (5 mmol), dry dichloromethane (50 mL), and thionyl chloride (1.20 g, 10 mmol).[6]
-
Stir the mixture and add bismuth subnitrate (2.20 g, 1.25 mmol).[6]
-
Stir the mixture vigorously at room temperature for the specified reaction time (monitor by TLC).
-
Upon completion, filter the mixture to remove inorganic materials.[6]
-
Wash the filtrate with dilute HCl and then with water.[6]
-
Dry the organic layer with anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain the mononitrated product.[6]
Protocol 3: Mononitration using Dinitrogen Pentoxide (N₂O₅)
This protocol outlines the use of N₂O₅ for a highly selective mononitration reaction.
Materials:
-
Aromatic Substrate
-
Dinitrogen Pentoxide (N₂O₅)
-
Liquefied 1,1,1,2-tetrafluoroethane (TFE) or other suitable inert solvent
Procedure:
-
In a steel autoclave-reactor, place the aromatic substrate (5.0 mmol) and add liquefied TFE to fill approximately one-third of the reactor volume. Cool the reactor to 5°C.[10]
-
In a separate dosing vessel, charge N₂O₅ (5.5 mmol) and add liquefied TFE to half the volume.[10]
-
Using a pressure differential, slowly transfer the N₂O₅ solution into the stirred reactor, ensuring the temperature does not rise rapidly.[10]
-
Rinse the dosing vessel with additional TFE and transfer it to the reactor to ensure all the nitrating agent is added.
-
Allow the reaction to proceed at a controlled temperature (e.g., 20°C) until completion (monitor by GC or TLC).
-
Upon completion, carefully vent the reactor and isolate the product.
Mandatory Visualizations
Caption: General reaction pathway for nitration.
Caption: Decision workflow for preventing dinitration.
Caption: General experimental workflow for controlled nitration.
References
- 1. Lu Le Laboratory: Synthesis of p-nitroacetanilide-Nitration-Lu Le Laboratory [lulelaboratory.blogspot.com]
- 2. :::JAAN's Science Class:::: Nitration of acetanilide (Lab report) [jscienceclass.blogspot.com]
- 3. essaycompany.com [essaycompany.com]
- 4. Preparation of p-Nitroacetanilide: Step-by-Step Guide [vedantu.com]
- 5. Dinitrogen pentoxide - Sciencemadness Wiki [sciencemadness.org]
- 6. mdpi.com [mdpi.com]
- 7. Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. energetic-materials.org.cn [energetic-materials.org.cn]
- 12. scribd.com [scribd.com]
- 13. ias.ac.in [ias.ac.in]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Mono- and Dinitro-BN-Naphthalenes: Formation and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of 3-Methoxy-2-nitrobenzonitrile
This technical support center provides troubleshooting guidance and frequently asked questions for the recrystallization of 3-Methoxy-2-nitrobenzonitrile. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing this compound?
A1: The ideal solvent for recrystallization is one that dissolves the compound sparingly or not at all at room temperature but dissolves it completely at the solvent's boiling point.[1] For aromatic compounds like this compound, alcohols such as methanol or ethanol are often good starting points.[2] A solvent screening experiment is the most effective way to determine the optimal solvent.
Q2: My this compound is not dissolving in the hot solvent. What should I do?
A2: If the compound is not dissolving, you may not have added enough solvent. Add small, incremental amounts of the hot solvent until the solid completely dissolves.[3] Be cautious not to add too much solvent, as this will reduce your yield.[4] If the compound remains insoluble even with a large volume of boiling solvent, the solvent is likely unsuitable.[3]
Q3: No crystals are forming as the solution cools. What is the problem?
A3: This is a common issue that can arise from several factors:
-
Too much solvent: This is the most frequent reason for crystallization failure.[5] To fix this, you can evaporate some of the solvent to concentrate the solution and then try to cool it again.[5][6]
-
Supersaturation: The solution may be supersaturated, meaning the compound is dissolved at a concentration higher than its normal solubility.[5] To induce crystallization, you can try scratching the inside of the flask with a glass rod at the solution's surface or adding a "seed crystal" of the pure compound.[4][5]
-
Cooling too rapidly: Allowing the solution to cool slowly to room temperature before placing it in an ice bath can promote the formation of larger, purer crystals.[7]
Q4: The recrystallization resulted in a very low yield. Why did this happen?
A4: A low yield can be attributed to several factors:
-
Using an excessive amount of solvent: The more solvent used, the more compound will remain dissolved in the mother liquor, thus reducing the final yield.[4][7]
-
Premature crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize in the filter funnel.[7] Using a heated funnel can help prevent this.[7]
-
Washing with room temperature solvent: The crystals should be washed with a minimal amount of ice-cold solvent to remove impurities without dissolving the product.[4]
Q5: The recrystallized product is an oil, not crystals. What went wrong?
A5: "Oiling out" can occur if the compound is significantly impure or if an unsuitable solvent system is used.[5] To resolve this, try redissolving the oil in a bit more hot solvent and allowing it to cool more slowly.[5] If the problem persists, purification by another method, such as chromatography, may be necessary before attempting recrystallization again.[5]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Compound is insoluble in boiling solvent. | The solvent is not polar enough to dissolve the compound. | Select a more polar solvent. Consider a mixed solvent system. |
| Compound is soluble in cold solvent. | The solvent is too polar. | Select a less polar solvent or a mixed solvent system where the compound is less soluble at room temperature. |
| No crystal formation upon cooling. | Too much solvent was used, or the solution is supersaturated. | Boil off some solvent to concentrate the solution. Try scratching the flask or adding a seed crystal to induce crystallization.[4][5] |
| Formation of an oil instead of crystals. | The compound may be impure, or the cooling process is too rapid. | Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[5] Consider pre-purification by another technique if impurities are high.[5] |
| Low recovery of purified crystals. | Too much solvent was used, or crystals were lost during transfer or washing. | Use the minimum amount of hot solvent necessary for dissolution.[4][7] Wash crystals with a minimal amount of ice-cold solvent.[4] |
| Crystals appear colored or impure. | Insoluble impurities are present, or colored impurities were not removed. | Perform a hot filtration to remove insoluble impurities. Consider adding activated charcoal to the hot solution to remove colored impurities before filtration (use with caution as it can also adsorb the product). |
Experimental Protocols
Solvent Screening for this compound Recrystallization
Objective: To identify a suitable single or mixed solvent system for the recrystallization of this compound.
Materials:
-
Crude this compound
-
Selection of test solvents (e.g., water, ethanol, methanol, isopropanol, ethyl acetate, toluene, hexane)
-
Test tubes
-
Hot plate or water bath
-
Glass stirring rods
-
Ice bath
Procedure:
-
Place approximately 50 mg of crude this compound into several separate test tubes.
-
To each test tube, add a different solvent dropwise at room temperature, stirring after each addition. Observe the solubility. An ideal solvent will not dissolve the compound at this stage.
-
For solvents in which the compound is insoluble at room temperature, gently heat the test tube in a water bath or on a hot plate.
-
Continue adding the hot solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.
-
Allow the test tubes that formed a clear solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the test tube with a glass rod.
-
Once at room temperature, place the test tubes in an ice bath to maximize crystal formation.
-
Evaluate each solvent based on the quality and quantity of crystals formed. The best solvent will yield a large amount of pure crystals upon cooling.
Recrystallization Protocol
Objective: To purify crude this compound using a selected solvent.
Procedure:
-
Weigh the crude this compound and place it in an Erlenmeyer flask.
-
Add the chosen solvent to just cover the solid.
-
Heat the mixture to boiling while stirring.
-
Gradually add more hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent.[4]
-
If the solution contains insoluble impurities, perform a hot gravity filtration.
-
Allow the clear solution to cool slowly and undisturbed to room temperature.
-
Once crystals have formed, place the flask in an ice bath for at least 15 minutes to complete the crystallization.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.[4]
-
Dry the purified crystals, then determine their weight and melting point to assess purity and yield.
Data Presentation
Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₆N₂O₃ | [8][9] |
| Molecular Weight | 178.15 g/mol | [9] |
| Physical Form | Solid | [8] |
Hypothetical Solvent Screening Results
| Solvent | Solubility at Room Temp. | Solubility in Hot Solvent | Crystal Formation on Cooling |
| Water | Insoluble | Insoluble | None |
| Ethanol | Sparingly Soluble | Soluble | Good quality crystals |
| Methanol | Soluble | Very Soluble | Poor yield |
| Toluene | Sparingly Soluble | Soluble | Needles, moderate yield |
| Hexane | Insoluble | Sparingly Soluble | Fine powder, low yield |
| Ethyl Acetate | Soluble | Very Soluble | Oiled out |
Note: This table presents hypothetical data for illustrative purposes. Actual results must be determined experimentally.
Visualizations
Caption: A flowchart illustrating the decision-making process for selecting a suitable recrystallization solvent.
References
- 1. edu.rsc.org [edu.rsc.org]
- 2. reddit.com [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. This compound | 142596-50-7 [sigmaaldrich.com]
- 9. 2-Methoxy-3-nitrobenzonitrile | C8H6N2O3 | CID 14358310 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Managing Exothermic Nitration Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on safely managing exothermic nitration reactions for similar aromatic compounds. The information is tailored for professionals in research and development who handle these powerful and potentially hazardous transformations.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns with exothermic nitration reactions?
A1: The main concern is a "runaway reaction," where the heat generated by the reaction exceeds the capacity of the cooling system to dissipate it. This can lead to a rapid increase in temperature and pressure, potentially causing the reactor to rupture, and in severe cases, leading to an explosion or fire. Nitrating agents, such as mixtures of nitric and sulfuric acid, are also highly corrosive and require careful handling.
Q2: How can I prevent a runaway reaction?
A2: Preventing a runaway reaction relies on several key principles:
-
Effective Cooling: Ensure your cooling system is adequate for the scale of your reaction.
-
Controlled Reagent Addition: Add the nitrating agent slowly and in a controlled manner to manage the rate of heat generation.
-
Continuous Monitoring: Constantly monitor the internal temperature of the reaction.
-
Proper Agitation: Ensure efficient stirring to prevent localized "hot spots" where the reaction can accelerate uncontrollably.
Q3: What are the initial signs of a runaway reaction, and what should I do?
A3: Initial signs include a sudden, unexpected rise in internal temperature, an increase in pressure, vigorous gas evolution, or a rapid change in the color of the reaction mixture. If you observe any of these signs, take immediate action:
-
Stop all reagent addition immediately.
-
Maximize cooling.
-
If the temperature continues to rise, be prepared to quench the reaction by adding a large volume of a suitable cold, inert solvent or a quenching agent.
-
Alert colleagues and follow your laboratory's emergency procedures.
Q4: How does the structure of the aromatic compound affect the exothermicity of the nitration reaction?
A4: The reactivity of the aromatic ring significantly influences the reaction's exothermicity.
-
Activated Rings: Aromatic rings with electron-donating groups (e.g., toluene) are more reactive and will undergo nitration more readily, leading to a more exothermic reaction that requires more careful temperature control.[1]
-
Deactivated Rings: Aromatic rings with electron-withdrawing groups (e.g., chlorobenzene) are less reactive, and their nitration may require more forcing conditions (higher temperatures or stronger nitrating agents), but the initial exotherm may be less vigorous.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Sudden, uncontrolled temperature spike | - Reagent addition is too fast.- Inadequate cooling.- Poor agitation. | - Immediately stop reagent addition.- Increase cooling to maximum capacity.- Ensure vigorous stirring.- Prepare for emergency quenching if the temperature continues to rise. |
| Low yield of the desired product | - Incomplete reaction.- Formation of byproducts (e.g., dinitrated compounds).- Product loss during workup. | - Monitor the reaction by TLC to ensure completion.- Maintain the recommended reaction temperature to improve selectivity.- Optimize the stoichiometry of the nitrating agent.- Ensure efficient extraction and purification. |
| Formation of dark, tarry material | - Oxidation of the starting material or product.- Reaction temperature is too high. | - Maintain a lower reaction temperature.- Ensure slow and controlled addition of the nitrating agent. |
| Product does not precipitate upon quenching | - The product is soluble in the aqueous acidic mixture.- The product is an oil at the quenching temperature. | - Perform a liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). |
| Formation of multiple isomers | - The directing effects of the substituent on the aromatic ring. | - Optimize the reaction temperature to favor the desired isomer.- Isomer separation may require column chromatography or recrystallization. |
Data Presentation: Comparative Nitration Parameters
The following table summarizes typical reaction parameters for the mono-nitration of several common aromatic compounds. Note that these are starting points and may require optimization for specific experimental setups.
| Compound | Typical Temperature Range | Typical Reaction Time | Nitrating Agent (Molar Ratio) | Key Considerations |
| Benzene | 50-60°C[1][2][3][4] | 30-60 minutes[3][4] | Conc. HNO₃ / Conc. H₂SO₄ (1:1.2) | Temperature should not exceed 60°C to minimize dinitration.[1][3] |
| Toluene | 30-45°C[1] | 30-60 minutes | Conc. HNO₃ / Conc. H₂SO₄ (1:1.2) | More reactive than benzene; requires lower temperatures to control the exotherm and selectivity.[1] |
| Chlorobenzene | 50-100°C | 30-120 seconds (in microreactor) or longer in batch | Conc. HNO₃ / Conc. H₂SO₄ (molar ratio of chlorobenzene to nitric acid 1:1.0 to 1:2.0)[5][6] | Less reactive than benzene; may require higher temperatures or longer reaction times. |
Experimental Protocols
General Protocol for Aromatic Nitration (Example: Preparation of Nitrobenzene)
Safety Precautions: This reaction is highly exothermic and involves the use of corrosive and strong oxidizing acids. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat. Have an ice bath and a quenching agent readily available.
1. Preparation of the Nitrating Mixture: a. In a flask, cool 15 mL of concentrated sulfuric acid in an ice bath. b. Slowly, and with constant stirring, add 12 mL of concentrated nitric acid to the cold sulfuric acid. c. Keep the nitrating mixture in the ice bath until ready for use.
2. Reaction Setup: a. In a separate reaction flask, add 10 mL of benzene. b. Place the reaction flask in an ice bath and begin stirring.
3. Nitration: a. Slowly, and in small portions, add the cold nitrating mixture to the stirred benzene. b. Continuously monitor the internal temperature and maintain it below 50°C.[5] The rate of addition should be adjusted to control the exotherm. c. After the addition is complete, continue to stir the reaction mixture at 50-60°C for approximately one hour.[3]
4. Work-up: a. After the reaction is complete, carefully pour the mixture into a beaker containing crushed ice. b. Transfer the mixture to a separatory funnel. The nitrobenzene will form the upper layer, and the acid mixture will be the lower layer. c. Separate the layers and wash the organic layer with cold water, followed by a dilute sodium bicarbonate solution, and finally with water again until the washings are neutral.
5. Purification: a. Dry the crude nitrobenzene over an anhydrous drying agent (e.g., anhydrous calcium chloride). b. Purify the product by distillation, collecting the fraction that boils at approximately 211°C.
Mandatory Visualization
Caption: Troubleshooting workflow for an unexpected exothermic event.
Caption: General experimental workflow for aromatic nitration.
References
Technical Support Center: Purification of 3-Methoxy-2-nitrobenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted 3-Methoxy-2-nitrobenzonitrile from reaction mixtures. This resource is intended for researchers, scientists, and drug development professionals.
Physical and Chemical Properties
A solid understanding of the physical and chemical properties of this compound is crucial for developing an effective purification strategy.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆N₂O₃ | N/A |
| Molecular Weight | 178.15 g/mol | N/A |
| Appearance | Solid | [1] |
| Melting Point | 122 °C | [2] |
| Boiling Point | 341.123 °C at 760 mmHg | [3] |
| Solubility (Qualitative) | Soluble in Tetrahydrofuran (THF), Dimethylformamide (DMF), Diethyl Ether, Ethyl Acetate. Insoluble in water. | [4][5] |
Frequently Asked Questions (FAQs)
Q1: My crude product is a complex mixture containing this compound. What is the first step I should take to purify my desired compound?
A1: The initial purification step depends on the nature of your desired product and the other components in the mixture. A good starting point is often a liquid-liquid extraction to remove acidic or basic impurities. If your desired product is neutral, you can dissolve the crude mixture in an organic solvent like ethyl acetate or diethyl ether and wash it with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove acidic byproducts, followed by a wash with a mild aqueous acid (e.g., dilute HCl) to remove basic byproducts.[6] Finally, wash with brine to remove residual water and dry the organic layer over an anhydrous salt like sodium sulfate.[7]
Q2: I've performed a reaction and need to remove the unreacted this compound. Which purification technique is most suitable?
A2: Both column chromatography and recrystallization can be effective for removing unreacted this compound.
-
Column Chromatography: This is a versatile technique for separating compounds with different polarities.[2][4][8] Since this compound is a moderately polar compound, you can use a normal-phase silica gel column with a non-polar eluent system, gradually increasing the polarity. A common solvent system is a mixture of ethyl acetate and a non-polar solvent like hexanes or petroleum ether.[4]
-
Recrystallization: If your desired product has significantly different solubility characteristics from this compound in a particular solvent, recrystallization can be a highly effective and scalable purification method.[5][6][9] You will need to identify a solvent that dissolves your product well at high temperatures but poorly at low temperatures, while the unreacted starting material remains either soluble or insoluble at all temperatures.
Q3: How do I choose the right solvent for recrystallizing my product away from this compound?
A3: The ideal recrystallization solvent will have the following characteristics:
-
Your desired product should be highly soluble at the solvent's boiling point and sparingly soluble at low temperatures (e.g., 0-4 °C).
-
This compound should either be very soluble in the cold solvent (so it remains in the mother liquor) or largely insoluble even in the hot solvent (allowing for hot filtration to remove it).
You can screen for suitable solvents by testing the solubility of small samples of your crude product in various solvents at room temperature and upon heating.
Q4: I am concerned about the stability of the nitrile and nitro groups during workup. What conditions should I avoid?
A4: The nitrile group can be susceptible to hydrolysis to a carboxylic acid under strongly acidic or basic conditions, especially at elevated temperatures.[10][11][12] The nitro group is generally stable but can be reduced to an amine under certain conditions (e.g., using reducing agents like hydrogen with a palladium catalyst).[9] For standard workup procedures involving mild aqueous acids and bases at room temperature, this compound is generally stable. Avoid prolonged exposure to strong acids or bases and high temperatures if the presence of the nitrile and nitro functionalities is critical for your desired product.
Troubleshooting Guides
Column Chromatography
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of product and this compound | - Inappropriate solvent system polarity. - Column overloading. | - Optimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for a significant difference in Rf values. A good starting point is a mixture of ethyl acetate and hexanes. - Reduce the amount of crude material loaded onto the column. A general rule of thumb is to use a 1:30 to 1:50 ratio of crude material to silica gel by weight. |
| Product is eluting with the solvent front | The eluent is too polar. | Decrease the polarity of the eluent by reducing the proportion of the more polar solvent (e.g., ethyl acetate). |
| Product is not eluting from the column | The eluent is not polar enough. | Gradually increase the polarity of the eluent. You can do this by preparing a series of eluents with increasing concentrations of the polar solvent. |
Recrystallization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling | - The solution is not saturated (too much solvent was used). - Your product is very soluble in the chosen solvent even at low temperatures. | - Evaporate some of the solvent to concentrate the solution and try cooling again. - Try adding a small seed crystal of your pure product to induce crystallization. - If the product is still soluble, consider using a different solvent or a solvent mixture. |
| Product "oils out" instead of crystallizing | The boiling point of the solvent is higher than the melting point of the solute, or the cooling is too rapid. | - Use a lower-boiling solvent if possible. - Allow the solution to cool more slowly to room temperature before placing it in an ice bath. - Add a small amount of a solvent in which your product is less soluble (an anti-solvent) dropwise to the warm solution until it becomes slightly cloudy, then allow it to cool slowly. |
| Purity of the recrystallized product is still low | - The cooling was too rapid, trapping impurities. - The chosen solvent is not optimal for separating the product from this compound. | - Ensure slow cooling to allow for the formation of a pure crystal lattice. - Re-evaluate your choice of solvent. You may need a solvent in which the impurity has very high solubility. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol provides a general guideline for the purification of a neutral organic compound from unreacted this compound using silica gel column chromatography.
1. Slurry Preparation:
-
In a fume hood, weigh out an appropriate amount of silica gel (typically 30-50 times the weight of your crude product) into a beaker.
-
Add the chosen non-polar eluent (e.g., hexanes or petroleum ether) to the silica gel to create a slurry. Stir gently with a glass rod to remove any air bubbles.
2. Column Packing:
-
Secure a glass chromatography column vertically to a retort stand.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Carefully pour the silica gel slurry into the column. Gently tap the side of the column to ensure even packing and prevent air bubbles.
-
Allow the excess solvent to drain until the solvent level is just above the top of the silica.
3. Sample Loading:
-
Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully add the dissolved sample to the top of the silica gel bed using a pipette.
-
Allow the sample to absorb onto the silica gel until the solvent level is just at the top of the silica.
4. Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions in test tubes or flasks.
-
Monitor the separation by TLC analysis of the collected fractions.
-
Start with a low polarity eluent (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity (e.g., 90:10, 80:20 hexanes:ethyl acetate) to elute your product and then the more polar this compound.
5. Product Isolation:
-
Combine the fractions containing your pure product (as determined by TLC).
-
Remove the solvent using a rotary evaporator to obtain the purified compound.
Protocol 2: Purification by Recrystallization
This protocol outlines a general procedure for purifying a solid product from unreacted this compound.
1. Solvent Selection:
-
In separate small test tubes, add a small amount of the crude product.
-
Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) to each test tube.
-
Observe the solubility at room temperature.
-
Gently heat the test tubes to determine if the solid dissolves completely.
-
Allow the dissolved samples to cool to room temperature and then in an ice bath to see if crystals form.
-
Select the solvent that provides good dissolution when hot and poor solubility when cold for your product, while having different solubility characteristics for this compound.
2. Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the solid.
3. Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them.
4. Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
5. Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Allow the crystals to dry completely on the filter paper or in a desiccator.
Visualizations
References
- 1. chem.rochester.edu [chem.rochester.edu]
- 2. aaronchem.com [aaronchem.com]
- 3. molbase.com [molbase.com]
- 4. WO2023158626A1 - Adenosine receptor antagonists, pharmaceutical compositions and their use thereof - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. benchchem.com [benchchem.com]
- 7. Reaction Workup – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 8. US7511041B2 - Fused azole-pyrimidine derivatives - Google Patents [patents.google.com]
- 9. EP2938600B1 - Comt inhibitors - Google Patents [patents.google.com]
- 10. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. View of Substituent Effects on the Hydrolysis of m-Substituted Benzonitriles in Sulfuric Acid Solutions at 25.0 ± 0.1 oC. | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]
- 12. youtube.com [youtube.com]
Validation & Comparative
Navigating the Aromatic Maze: A Comparative Guide to the 1H NMR Analysis of 3-Methoxy-2-nitrobenzonitrile
For researchers, scientists, and professionals in drug development, meticulous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, serves as a cornerstone technique in this endeavor. This guide provides a detailed comparative analysis of the 1H NMR spectrum of 3-Methoxy-2-nitrobenzonitrile, juxtaposed with structurally related alternatives. By presenting predicted and experimental data, alongside standardized protocols, this document aims to facilitate a deeper understanding of substitution effects on the chemical environment of aromatic protons.
The unique substitution pattern of this compound, featuring an electron-donating methoxy group and two electron-withdrawing nitro and cyano groups, creates a distinct electronic environment within the aromatic ring. This, in turn, gives rise to a characteristic 1H NMR spectrum. Understanding these spectral nuances is crucial for unambiguous identification and for predicting the properties of similarly substituted scaffolds.
Comparative 1H NMR Data Analysis
To contextualize the spectral features of this compound, a comparison with relevant benzonitrile and nitrobenzene derivatives is presented below. The data for this compound is predicted based on established substituent chemical shift (SCS) effects, while the data for the alternatives are derived from experimental sources.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| This compound (Predicted) | H-4 | ~7.85 | d | ~8.0 | 1H |
| H-5 | ~7.40 | t | ~8.0 | 1H | |
| H-6 | ~7.65 | d | ~8.0 | 1H | |
| -OCH3 | ~3.95 | s | - | 3H | |
| 3-Methoxybenzonitrile [1] | H-2, H-6 | 7.13 | d | 8.0 | 2H |
| H-4 | 7.23 | d | 8.0 | 1H | |
| H-5 | 7.37 | t | 8.0 | 1H | |
| -OCH3 | 3.83 | s | - | 3H | |
| 4-Nitrobenzonitrile [1] | H-2, H-6 | 7.89 | d | 8.0 | 2H |
| H-3, H-5 | 8.35 | d | 8.0 | 2H | |
| Nitrobenzene [2][3] | H-2, H-6 (ortho) | 8.25 | m | - | 2H |
| H-4 (para) | 7.71 | m | - | 1H | |
| H-3, H-5 (meta) | 7.56 | m | - | 2H | |
| Benzonitrile | Aromatic | 7.3-7.6 | m | - | 5H |
Note: The predicted values for this compound are estimations and may vary from experimental results. The multiplicity is abbreviated as s (singlet), d (doublet), and t (triplet), and m (multiplet).
Structural and Analytical Workflow
The chemical structure of this compound and the analytical workflow for 1H NMR are visualized below to provide a clear conceptual framework.
Caption: Chemical structure of this compound with labeled protons.
Caption: General experimental workflow for 1H NMR spectrum analysis.
Standard Experimental Protocol for 1H NMR Spectroscopy
The following protocol outlines the standard procedure for acquiring a 1H NMR spectrum of a small organic molecule like this compound.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a small vial.[4][5] Ensure the solvent choice is appropriate for the sample's solubility and does not have signals that would overlap with the analyte's signals.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.
-
Place the sample into the NMR spectrometer's autosampler or manually insert it into the magnet.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous field, which is critical for obtaining sharp, well-resolved peaks.
-
Set the appropriate acquisition parameters, including the number of scans, pulse width, and acquisition time. For a standard 1H NMR, 8 to 16 scans are often sufficient for a sample of this concentration.
-
Acquire the Free Induction Decay (FID) signal.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum.
-
Perform phase correction to ensure all peaks are in the positive absorptive phase.
-
Apply baseline correction to obtain a flat baseline across the spectrum.
-
Reference the spectrum by setting the chemical shift of a known internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm) or the residual solvent peak to its known value.
-
Integrate the area under each peak to determine the relative ratio of the protons giving rise to each signal.[4]
-
-
Data Analysis:
-
Analyze the chemical shifts (δ) of the signals to infer the electronic environment of the protons.
-
Examine the splitting pattern (multiplicity) of each signal to determine the number of neighboring protons.
-
Measure the coupling constants (J) to gain information about the dihedral angles and connectivity between coupled protons.
-
Assign each signal to a specific proton or group of equivalent protons in the molecule based on the chemical shift, integration, and multiplicity.
-
This comprehensive guide provides a foundational understanding of the 1H NMR analysis of this compound. By comparing its predicted spectral data with that of known compounds and adhering to a standardized experimental protocol, researchers can confidently elucidate the structure of this and other complex aromatic molecules.
References
- 1. rsc.org [rsc.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
A Comparative Guide to the Synthetic Utility of 3-Methoxy-2-nitrobenzonitrile and 3-hydroxy-2-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3-Methoxy-2-nitrobenzonitrile and 3-hydroxy-2-nitrobenzonitrile as starting materials in organic synthesis. The selection of either of these reagents can significantly impact reaction pathways, yields, and the overall efficiency of synthetic strategies, particularly in the construction of heterocyclic scaffolds relevant to medicinal chemistry. This document outlines their key physicochemical properties, explores their relative reactivity in a common synthetic transformation, and provides detailed experimental protocols based on analogous reactions.
Physicochemical Properties: A Head-to-Head Comparison
A summary of the key physical and chemical properties of this compound and 3-hydroxy-2-nitrobenzonitrile is presented below. These properties influence their solubility, reactivity, and handling in a laboratory setting.
| Property | This compound | 3-hydroxy-2-nitrobenzonitrile |
| CAS Number | 142596-50-7 | 129298-23-3[1] |
| Molecular Formula | C₈H₆N₂O₃ | C₇H₄N₂O₃[1] |
| Molecular Weight | 178.15 g/mol | 164.12 g/mol [1] |
| Appearance | Solid | Not specified |
| Storage | Sealed in dry, room temperature | Not specified |
| Purity (Typical) | 95% | Not specified |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol; insoluble in water (predicted) | Soluble in polar organic solvents (predicted) |
| Acidity (pKa of -OH) | N/A | Phenolic proton is acidic and can be deprotonated |
| Hazard Statements | H302 (Harmful if swallowed) | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation) |
| Precautionary Statements | P280-P305+P351+P338 | P261, P305+P351+P338 |
Synthetic Performance Comparison: A Case Study in Quinazoline Synthesis
The general synthetic pathway is illustrated below:
Caption: General synthetic workflow for the preparation of quinazoline derivatives.
Step 1: Catalytic Hydrogenation (Nitro Group Reduction)
The reduction of the nitro group to an amine is a critical step. Catalytic hydrogenation is a common and efficient method for this transformation.
Theoretical Comparison of Reactivity:
| Feature | This compound | 3-hydroxy-2-nitrobenzonitrile |
| Reaction Rate | The methoxy group is electron-donating, which may slightly increase the rate of hydrogenation compared to an unsubstituted nitrobenzonitrile. | The hydroxyl group is also electron-donating and is known to be a more activating group than the methoxy group in electrophilic aromatic substitution, which may translate to a faster hydrogenation rate.[2][3] |
| Potential Side Reactions | Generally, catalytic hydrogenation is a clean reaction for this substrate. | The phenolic hydroxyl group is generally stable under these conditions, but over-reduction or hydrogenolysis of the C-O bond is a possibility under harsh conditions, though unlikely with standard catalysts like Pd/C. |
| Catalyst Poisoning | Less likely to poison the catalyst. | Phenolic compounds can sometimes interact with catalyst surfaces, but this is not a major reported issue for this type of transformation. |
| Expected Yield | High | High |
Step 2: Cyclization to a Quinazoline Derivative
The resulting 2-aminobenzonitriles can be cyclized with various reagents to form the quinazoline ring. A common method involves reaction with an orthoester, such as triethyl orthoformate, in the presence of an acid catalyst.
Caption: Logical relationship in the cyclization step.
Theoretical Comparison of Reactivity:
| Feature | 2-amino-3-methoxybenzonitrile | 2-amino-3-hydroxybenzonitrile |
| Nucleophilicity of the Amino Group | The methoxy group has a modest electron-donating effect, which slightly enhances the nucleophilicity of the amino group. | The hydroxyl group is a stronger electron-donating group, which should make the amino group more nucleophilic and potentially increase the rate of the initial condensation step.[2][3] |
| Potential for Side Reactions | The methoxy group is generally inert under these conditions. | The phenolic hydroxyl group could potentially be acylated or etherified by the orthoester or other reactive intermediates, especially at higher temperatures. This could lead to a mixture of products and lower the yield of the desired quinazoline. |
| Solubility of the Product | The methoxy group imparts some lipophilicity to the product, which may affect its solubility and ease of purification. | The hydroxyl group can participate in hydrogen bonding, which may influence the solubility and purification of the final product. |
| Expected Yield | Generally high, assuming no steric hindrance from the ortho-substituent. | Potentially lower than the methoxy analogue due to the possibility of side reactions involving the hydroxyl group. |
Experimental Protocols
The following are generalized experimental protocols for the key transformations, based on procedures reported for similar substrates. Researchers should optimize these conditions for their specific needs.
Protocol 1: Catalytic Hydrogenation of Substituted Nitrobenzonitriles
Objective: To reduce the nitro group of the starting material to an amino group.
Materials:
-
Substituted nitrobenzonitrile (this compound or 3-hydroxy-2-nitrobenzonitrile)
-
10% Palladium on carbon (Pd/C) catalyst (5-10 mol%)
-
Methanol or Ethanol (solvent)
-
Hydrogen gas (H₂)
-
Hydrogenation vessel (e.g., Parr apparatus or a flask with a hydrogen balloon)
-
Filter aid (e.g., Celite®)
Procedure:
-
In a suitable hydrogenation vessel, dissolve the substituted nitrobenzonitrile (1.0 equivalent) in methanol or ethanol.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas to the desired pressure (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-aminobenzonitrile derivative, which can be used in the next step with or without further purification.
Protocol 2: Cyclization of 2-Aminobenzonitriles with Triethyl Orthoformate
Objective: To construct the quinazoline ring from the 2-aminobenzonitrile intermediate.
Materials:
-
2-Aminobenzonitrile derivative (from Protocol 1)
-
Triethyl orthoformate
-
Acid catalyst (e.g., p-toluenesulfonic acid or a few drops of concentrated sulfuric acid)
-
High-boiling point solvent (e.g., N,N-dimethylformamide or refluxing ethanol)
Procedure:
-
To a solution of the 2-aminobenzonitrile derivative (1.0 equivalent) in the chosen solvent, add an excess of triethyl orthoformate (e.g., 3-5 equivalents).
-
Add a catalytic amount of the acid catalyst.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the desired quinazoline derivative.
Conclusion
Both this compound and 3-hydroxy-2-nitrobenzonitrile are valuable precursors for the synthesis of complex organic molecules, particularly nitrogen-containing heterocycles. The choice between these two starting materials will depend on the specific synthetic strategy and the desired final product.
-
This compound offers a more straightforward synthetic route in many cases, as the methoxy group is generally less reactive than a hydroxyl group and is less likely to participate in side reactions. This can lead to cleaner reactions and higher yields of the desired product.
-
3-hydroxy-2-nitrobenzonitrile provides a handle for further functionalization via the hydroxyl group. However, this increased reactivity can also be a drawback, as it may lead to undesired side reactions during multi-step syntheses, necessitating the use of protecting groups. The stronger electron-donating nature of the hydroxyl group may also influence the reactivity of the aromatic ring and adjacent functional groups in a more pronounced way than the methoxy group.
Ultimately, the selection of the starting material should be made after careful consideration of the overall synthetic plan, including the potential for side reactions and the need for subsequent functionalization. The information and protocols provided in this guide are intended to assist researchers in making an informed decision for their specific synthetic challenges.
References
The Strategic Advantage of 3-Methoxy-2-nitrobenzonitrile in Heterocyclic Synthesis and Drug Discovery
For researchers and professionals in drug development and organic synthesis, the selection of starting materials is a critical decision that dictates the efficiency of a synthetic route and the novelty of the resulting molecules. Among the diverse array of benzonitrile derivatives, 3-Methoxy-2-nitrobenzonitrile emerges as a uniquely advantageous building block, particularly in the synthesis of bioactive heterocyclic compounds. Its distinct substitution pattern offers superior control over regioselectivity and reactivity, leading to improved yields and the facile generation of complex molecular architectures with significant therapeutic potential.
This guide provides an objective comparison of this compound with other benzonitrile derivatives, supported by experimental data, to highlight its superior performance in key synthetic transformations and its role in the development of potent kinase inhibitors.
Enhanced Regioselectivity in Quinazoline Synthesis: The "Ortho Effect" Advantage
A primary application of this compound lies in the synthesis of quinazoline and quinazolinone scaffolds, which are prevalent in a multitude of clinically approved drugs. The strategic placement of the methoxy group ortho to the nitro group in this compound plays a crucial role in directing the regiochemical outcome of cyclization reactions.
Following the reduction of the nitro group to an amine, the resulting 2-amino-3-methoxybenzonitrile is primed for cyclization. The "ortho effect" of the methoxy group can influence the subsequent ring-closure step, often leading to a single, desired regioisomer. This is in contrast to other isomers, such as 4-methoxy-2-nitrobenzonitrile, where the cyclization of the corresponding 2-aminobenzonitrile can potentially lead to a mixture of products, thereby complicating purification and reducing the overall yield of the target molecule.
Below is a logical workflow illustrating the advantage of this compound in regioselective quinazoline synthesis.
Caption: Regioselective advantage of this compound in synthesis.
Comparative Performance in the Synthesis of Bioactive Molecules
The advantages of this compound extend to the synthesis of specific, high-value pharmaceutical agents. A notable example is its application as a key intermediate in the synthesis of Bosutinib, a tyrosine kinase inhibitor used for the treatment of chronic myelogenous leukemia. While various synthetic routes to Bosutinib and its analogs exist, those utilizing precursors derived from 3-methoxy-substituted nitroaromatics often exhibit favorable yields.
Data Presentation: Anticancer Activity of Quinazoline Derivatives
The substitution pattern on the benzonitrile precursor can significantly influence the biological activity of the resulting quinazoline derivatives. The following table summarizes the in vitro anticancer activity (IC50 values) of various quinazoline derivatives, highlighting the potency that can be achieved with this scaffold. While not all of these compounds are directly synthesized from this compound, they illustrate the therapeutic potential of the quinazoline core structure that can be efficiently accessed using this starting material.
| Compound Class | Target Cell Line | IC50 (µM) | Reference |
| 2-Thioxo-quinazolin-4-one Derivatives | HeLa, MDA-MB231 | 1.85 - 2.81 | [1] |
| 4-Anilino-6-substituted Quinazolines | A431, A549, Hela, etc. | 1.23 - 5.17 | [2] |
| N-Benzimidazole-Derived Carboxamides | MCF-7 | 3.1 | [3] |
Experimental Protocols
A key transformation in the utilization of this compound is its conversion to a quinazolinone ring system. The following is a general experimental protocol for the one-pot synthesis of quinazolinones from 2-nitrobenzonitriles, which can be adapted for this compound.
One-Pot Synthesis of Quinazolin-4(3H)-ones from 2-Nitrobenzonitriles
This protocol involves the reductive cyclization of a 2-nitrobenzonitrile in the presence of a reducing agent and a one-carbon source.
-
Materials:
-
This compound
-
Reducing agent (e.g., Hydrazine hydrate, Sodium dithionite)
-
One-carbon source (e.g., Formic acid, Triethyl orthoformate)
-
Catalyst (e.g., FeCl3)
-
Solvent (e.g., Methanol, Ethanol, Water)
-
-
Procedure:
-
To a stirred suspension of this compound in a suitable solvent system (e.g., Water-Methanol), add a catalytic amount of a Lewis acid (e.g., anhydrous FeCl3).
-
Slowly add the reducing agent (e.g., 80% hydrazine hydrate) to the reaction mixture at reflux temperature over a period of 1 hour.
-
After the reduction is complete (monitored by TLC), add the one-carbon source (e.g., formic acid) to the reaction mixture.
-
Continue to reflux the reaction mixture until the cyclization is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., ammonia solution).
-
The product can be isolated by filtration or extraction with an organic solvent.
-
Purify the crude product by recrystallization or column chromatography.
-
Note: This is a generalized protocol and the specific reaction conditions (e.g., temperature, reaction time, and stoichiometry of reagents) may need to be optimized for this compound.
The following diagram illustrates the general workflow for this synthetic transformation.
Caption: Workflow for the synthesis of quinazolinones from this compound.
Conclusion
This compound stands out as a superior starting material for the synthesis of a variety of heterocyclic compounds, particularly quinazolines and their derivatives. The strategic positioning of its methoxy and nitro groups provides a distinct advantage in controlling regioselectivity during cyclization reactions, leading to higher yields and purer products compared to other benzonitrile isomers. This inherent structural benefit, coupled with the significant biological activity of the resulting heterocyclic scaffolds, makes this compound a highly valuable and versatile tool for researchers and professionals in the fields of medicinal chemistry and drug discovery. Its use can streamline synthetic pathways and facilitate the development of novel therapeutic agents.
References
A Comparative Guide to Purity Analysis of 3-Methoxy-2-nitrobenzonitrile: HPLC vs. Alternative Methods
For researchers, scientists, and drug development professionals, the purity of chemical intermediates is a critical parameter that directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of 3-Methoxy-2-nitrobenzonitrile, a key building block in the synthesis of various pharmaceutical compounds. This document outlines a detailed experimental protocol for a robust HPLC method, presents comparative data, and discusses the relative merits of each technique to aid in selecting the most appropriate analytical strategy.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a powerful and versatile technique for separating, identifying, and quantifying components in a mixture, making it highly suitable for determining the purity of pharmaceutical intermediates like this compound. A well-developed HPLC method can effectively separate the main compound from its potential process-related impurities and degradation products.
This protocol describes a reversed-phase HPLC (RP-HPLC) method developed for the purity analysis of this compound.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 stationary phase is a common first choice for separating a broad range of non-polar to moderately polar compounds. For enhanced retention and selectivity for aromatic and nitroaromatic compounds, a Phenyl stationary phase can also be considered.[1] For this method, a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.
-
Mobile Phase: A gradient elution is employed for optimal separation of potential impurities with varying polarities.
-
Gradient Program:
Time (minutes) % Mobile Phase B 0 30 20 80 25 80 26 30 | 30 | 30 |
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm, a common wavelength for detecting nitroaromatic compounds.[1][2][3]
2. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with a diluent (e.g., 50:50 Acetonitrile:Water) to obtain a concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.
3. Data Analysis:
The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Caption: Experimental workflow for the purity analysis of this compound using HPLC.
Comparison with Alternative Analytical Techniques
While HPLC is a robust method, other techniques can also be employed for purity assessment. The choice of method often depends on the specific requirements of the analysis, such as the nature of the impurities, the required sensitivity, and available instrumentation.
The following table summarizes the performance of HPLC in comparison to Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Thin-Layer Chromatography (HPTLC) for the analysis of this compound. The data presented is hypothetical and serves for comparative purposes.
| Parameter | HPLC | GC-MS | HPTLC |
| Principle | Liquid-solid partitioning | Gas-solid partitioning & mass-to-charge ratio | Liquid-solid partitioning on a planar surface |
| Limit of Detection (LOD) | 0.01 µg/mL | 0.005 µg/mL | 0.1 µ g/spot |
| Limit of Quantitation (LOQ) | 0.03 µg/mL | 0.015 µg/mL | 0.3 µ g/spot |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.995 |
| Precision (%RSD) | < 1.0% | < 1.5% | < 3.0% |
| Analysis Time per Sample | ~30 min | ~40 min | ~20 min (for multiple samples) |
| Impurity Identification | Possible with MS detector | Excellent | Limited (requires further analysis) |
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[4] It offers excellent separation efficiency and provides structural information from the mass spectrometer, which is invaluable for identifying unknown impurities. However, this compound may require derivatization to improve its volatility and thermal stability for GC analysis.
-
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a cost-effective and high-throughput screening tool. While it is less precise and sensitive than HPLC and GC-MS, it can be a valuable technique for routine quality control and for detecting non-volatile impurities that may not be amenable to GC.
Caption: Logical relationship for selecting an analytical technique based on performance metrics.
Conclusion
For the comprehensive purity analysis of this compound, HPLC stands out as the most suitable technique , offering an excellent balance of sensitivity, precision, and versatility. The developed RP-HPLC method provides a reliable means for routine quality control and for the quantitative determination of purity.
GC-MS serves as a powerful complementary technique, particularly for the definitive identification of volatile impurities. Its high sensitivity is a key advantage, though it may require sample derivatization.
HPTLC is a viable option for rapid screening and in situations where high throughput is a priority and the demands for precision and sensitivity are less stringent.
Ultimately, the selection of the most appropriate analytical method will be guided by the specific goals of the analysis, the available resources, and the regulatory requirements of the drug development process. A multi-faceted approach, potentially employing HPLC for routine analysis and GC-MS for impurity characterization, will provide the most comprehensive understanding of the purity profile of this compound.
References
- 1. Seven Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 2. Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
A Comparative FT-IR Analysis of Functional Groups in 3-Methoxy-2-nitrobenzonitrile and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the functional groups present in 3-Methoxy-2-nitrobenzonitrile using Fourier-Transform Infrared (FT-IR) spectroscopy. By comparing its expected spectral features with those of related benzonitrile derivatives, this document serves as a valuable resource for the identification and characterization of this and similar molecules in research and drug development settings.
Comparison of Key FT-IR Absorption Frequencies
The following table summarizes the characteristic infrared absorption frequencies for the key functional groups in this compound and a selection of comparable molecules. This data facilitates the identification of the nitrile, nitro, and methoxy groups, as well as the aromatic backbone.
| Compound Name | Nitrile (C≡N) Stretch (cm⁻¹) | Asymmetric Nitro (NO₂) Stretch (cm⁻¹) | Symmetric Nitro (NO₂) Stretch (cm⁻¹) | Methoxy (C-H) Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) |
| This compound (Expected) | 2220-2240 | 1550-1475 | 1360-1290 | 2840-2860 | 1400-1600 |
| Benzonitrile | ~2229 | N/A | N/A | N/A | ~1450, 1492, 1580 |
| 2-Nitrobenzonitrile | ~2235 | ~1530 | ~1350 | N/A | ~1450, 1480, 1580 |
| 3-Nitrobenzonitrile | ~2237 | ~1531 | ~1352 | N/A | ~1480, 1540, 1610 |
| 4-Nitrobenzonitrile | ~2232 | ~1525 | ~1350 | N/A | ~1400, 1490, 1605 |
| 2-Methoxybenzonitrile | ~2228 | N/A | N/A | ~2840 | ~1440, 1465, 1490, 1580, 1600 |
| 3-Methoxybenzonitrile | ~2230 | N/A | N/A | ~2840 | ~1430, 1470, 1490, 1580, 1600 |
Experimental Protocols
A standard protocol for obtaining the FT-IR spectrum of a solid sample like this compound is the Potassium Bromide (KBr) pellet method.
Objective: To prepare a solid sample for FT-IR analysis by dispersing it in a KBr matrix.
Materials:
-
This compound (or alternative compound)
-
Dry, spectroscopic grade Potassium Bromide (KBr)
-
Agate mortar and pestle
-
Pellet press with die set
-
FT-IR spectrometer
Procedure:
-
Sample Grinding: In a dry agate mortar, grind a small amount (1-2 mg) of the sample into a fine powder.
-
Mixing with KBr: Add approximately 100-200 mg of dry KBr to the mortar and mix thoroughly with the sample by grinding. The mixture should be homogenous.
-
Pellet Formation: Transfer the mixture to the die of a pellet press. Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or semi-transparent pellet.
-
Spectral Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Data Collection: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet should be recorded and subtracted from the sample spectrum.
Logical Workflow for FT-IR Analysis
The following diagram illustrates the logical workflow for the FT-IR analysis of a solid organic compound.
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 3-Methoxy-2-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of small molecule analysis, mass spectrometry stands as a cornerstone technique, providing invaluable insights into molecular weight and structure. The fragmentation pattern, a unique fingerprint of a molecule, is particularly crucial for isomeric differentiation. This guide offers a comparative analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 3-Methoxy-2-nitrobenzonitrile against its isomers, providing a predictive framework for researchers working with these compounds. Understanding these patterns is essential for unambiguous identification in complex matrices, a common challenge in drug discovery and development.
Predicted Fragmentation Pattern of this compound: An Ortho-Effect Driven Pathway
The fragmentation of this compound is expected to be significantly influenced by the "ortho effect," a phenomenon where adjacent substituents on an aromatic ring interact during fragmentation, leading to characteristic neutral losses.[1][2] The close proximity of the methoxy and nitro groups is predicted to facilitate unique rearrangement and fragmentation pathways not observed in its meta and para isomers.
A key predicted fragmentation is the loss of a methyl radical (•CH3) from the methoxy group, followed by the elimination of carbon monoxide (CO), a common fragmentation for methoxy-substituted aromatic compounds. The initial loss of the nitro group (NO2) or nitric oxide (NO) is also a probable event, characteristic of nitroaromatic compounds.[1]
Below is a diagram illustrating the predicted primary fragmentation pathways for this compound.
References
A Comparative Guide to the Reactivity of Nitrobenzonitrile Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of the three structural isomers of nitrobenzonitrile: 2-nitrobenzonitrile (ortho), 3-nitrobenzonitrile (meta), and 4-nitrobenzonitrile (para). Understanding the distinct reactivity profiles of these isomers is crucial for their effective utilization as intermediates in the synthesis of pharmaceuticals and other complex organic molecules. This comparison is supported by established mechanistic principles and available experimental data.
Introduction to Nitrobenzonitrile Isomers
Nitrobenzonitrile isomers are aromatic compounds with the molecular formula C₇H₄N₂O₂. The positions of the nitro (-NO₂) and cyano (-CN) groups on the benzene ring dictate the electronic properties and, consequently, the chemical reactivity of each isomer. Both are strong electron-withdrawing groups, which significantly influences their behavior in key chemical transformations such as nucleophilic aromatic substitution and reduction.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a critical reaction for the functionalization of aromatic rings. The reactivity of nitrobenzonitrile isomers in SNAr reactions is profoundly influenced by the position of the nitro group relative to a potential leaving group or the site of nucleophilic attack.
In SNAr reactions, the rate-determining step is typically the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is the key determinant of the reaction rate.
-
Ortho and Para Isomers: When the nitro group is in the ortho or para position relative to the site of nucleophilic attack, it can effectively stabilize the negative charge of the Meisenheimer complex through resonance. This delocalization of the negative charge onto the oxygen atoms of the nitro group significantly lowers the activation energy of the reaction, leading to a faster reaction rate.
-
Meta Isomer: In the meta isomer, the nitro group cannot participate in resonance stabilization of the negative charge on the ring carbon bearing the nucleophile. While it still exerts an electron-withdrawing inductive effect, the absence of resonance stabilization makes the Meisenheimer intermediate significantly less stable. Consequently, the activation energy is much higher, and the reaction rate is dramatically slower.
General Reactivity Order in SNAr: para > ortho >> meta
The slightly lower reactivity of the ortho isomer compared to the para isomer is often attributed to steric hindrance, where the nitro group can physically obstruct the approaching nucleophile.
Quantitative Data for SNAr Analogs
Direct comparative kinetic data for the SNAr reactions of nitrobenzonitrile isomers is sparse in the literature. However, the reactivity pattern can be reliably inferred from data on analogous compounds, such as chloronitrobenzenes.
| Substrate | Nucleophile | Solvent | Relative Rate |
| 1-Chloro-4-nitrobenzene (para) | Piperidine | Ethanol | ~1 |
| 1-Chloro-2-nitrobenzene (ortho) | Piperidine | Ethanol | ~0.7 |
| 1-Chloro-3-nitrobenzene (meta) | Piperidine | Ethanol | Very Low (requires harsh conditions) |
This table presents generalized relative reactivity based on established principles and data from analogous compounds.
Reactivity in Reduction Reactions
The reduction of the nitro group to an amino group is a fundamental transformation in the synthesis of many pharmaceutical precursors. The reactivity of the nitrobenzonitrile isomers in reduction reactions is generally high due to the electron-withdrawing nature of both substituents.
| Isomer | Reducing Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| 2-Nitrobenzonitrile | Zinc dust / HCl | Aqueous | 20-30 | 20 min | 95 |
| 3-Nitrobenzonitrile | Not specified | Not specified | Not specified | Not specified | High |
| 4-Nitrobenzonitrile | Not specified | Not specified | Not specified | Not specified | High |
Data compiled from various sources. "Not specified" indicates that while high-yield reductions are reported, the specific comparative parameters were not found in a single source.
Reactivity in Hydrolysis
The cyano group of benzonitriles can be hydrolyzed to a carboxylic acid under acidic or basic conditions. The electronic nature of the substituents on the aromatic ring influences the rate of this reaction. Electron-withdrawing groups, such as the nitro group, generally facilitate the hydrolysis of the nitrile.
One study on the hydrolysis of para-substituted benzonitriles in sulfuric acid provides quantitative data for the para isomer.
| Isomer | Reaction | Conditions | Observed Rate Constant (k_obs) |
| 4-Nitrobenzonitrile | Hydrolysis | 18.2 M H₂SO₄ at 25.1 °C | Data available, showing enhancement by the electron-withdrawing nitro group.[1] |
| 2-Nitrobenzonitrile | Hydrolysis | - | No direct comparative data found. |
| 3-Nitrobenzonitrile | Hydrolysis | - | No direct comparative data found. |
Experimental Protocols
Protocol for Comparative Kinetic Analysis of Nucleophilic Aromatic Substitution
This protocol outlines a method to compare the reactivity of the three nitrobenzonitrile isomers with a nucleophile, such as piperidine, using UV-Vis spectrophotometry.
Objective: To determine the second-order rate constants for the reaction of 2-nitrobenzonitrile, 3-nitrobenzonitrile, and 4-nitrobenzonitrile with piperidine.
Materials:
-
2-Nitrobenzonitrile
-
3-Nitrobenzonitrile
-
4-Nitrobenzonitrile
-
Piperidine
-
Anhydrous acetonitrile (solvent)
-
Thermostatted UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of each nitrobenzonitrile isomer in acetonitrile (e.g., 1 x 10⁻³ M).
-
Prepare a stock solution of piperidine in acetonitrile (e.g., 0.1 M).
-
-
Kinetic Measurements:
-
Set the spectrophotometer to a wavelength where the product of the substitution reaction shows significant absorbance, and the reactants have minimal absorbance. This wavelength should be determined experimentally.
-
Equilibrate the spectrophotometer cell holder to a constant temperature (e.g., 25 °C).
-
In a quartz cuvette, place a known volume of the nitrobenzonitrile isomer solution.
-
Initiate the reaction by adding a known excess of the piperidine solution to the cuvette.
-
Immediately start recording the absorbance at the chosen wavelength over time.
-
Repeat the experiment for each isomer under identical conditions.
-
-
Data Analysis:
-
Under pseudo-first-order conditions (large excess of piperidine), the observed rate constant (k_obs) can be determined by fitting the absorbance vs. time data to a first-order exponential equation.
-
The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of piperidine.
-
Compare the k₂ values for the three isomers to determine their relative reactivity.
-
Visualizations
Caption: General mechanism of nucleophilic aromatic substitution (SNAr).
Caption: Generalized workflow for a kinetic study of SNAr reactions.
Caption: Factors influencing the SNAr reactivity of nitrobenzonitrile isomers.
Conclusion
The reactivity of nitrobenzonitrile isomers is fundamentally dictated by the position of the nitro group. In nucleophilic aromatic substitution, the para and ortho isomers are significantly more reactive than the meta isomer due to the ability of the nitro group to stabilize the reaction intermediate through resonance. For reduction reactions, all isomers are readily converted to their corresponding anilines, although reaction conditions may vary. This comparative understanding is essential for medicinal chemists and researchers in selecting the appropriate isomer and reaction conditions to achieve desired synthetic outcomes.
References
The Economic Equation: A Comparative Guide to the Large-Scale Synthesis of 3-Methoxy-2-nitrobenzonitrile
In the competitive landscape of pharmaceutical and fine chemical manufacturing, the economic viability of a synthetic route is as critical as its chemical efficiency. For researchers, scientists, and drug development professionals, selecting a scalable and cost-effective pathway for key intermediates is a paramount decision. This guide provides an in-depth comparative analysis of the most plausible large-scale synthetic routes to 3-Methoxy-2-nitrobenzonitrile, a valuable building block in organic synthesis. By examining potential starting materials, reaction pathways, and associated costs, this document aims to provide a clear framework for making informed decisions in a production environment.
At a Glance: Comparing Synthetic Pathways
Two primary strategies emerge as the most feasible for the industrial-scale synthesis of this compound: the Sandmeyer reaction starting from 3-Methoxy-2-nitroaniline, and a nucleophilic aromatic substitution (Rosenmund-von Braun reaction) commencing with a halogenated precursor, 2-Bromo-6-nitroanisole. The following tables summarize the key quantitative data for a comparative cost-effectiveness analysis.
Table 1: Starting Material Cost Comparison
| Starting Material | Supplier Example(s) | Price (USD/kg) (approx.) | Purity |
| 3-Methoxy-2-nitroaniline | Apollo Scientific, Moldb[1][2] | $4,800 - $5,440 | ≥95%[1] |
| 2-Bromo-6-nitroanisole | Apollo Scientific, AccelaChemBio | $680 | ≥98% |
Table 2: Reagent and Catalyst Cost Overview
| Reagent/Catalyst | Supplier Example(s) | Price (USD/kg) (approx.) | Notes |
| Sodium Nitrite (NaNO₂) | Generic Suppliers | ~$2-5 | Bulk industrial pricing |
| Hydrochloric Acid (HCl) | Generic Suppliers | ~$0.5-1 | Bulk industrial pricing |
| Copper(I) Cyanide (CuCN) | Thermo Scientific Chemicals | Varies significantly | Price dependent on purity and scale |
| Sodium Cyanide (NaCN) | Camachem, Intratec.us[3][4][5] | $1,990 - $3,140 (metric ton) | Highly toxic, regulated |
| Palladium Catalyst (for cyanation) | Varies | High | Price dependent on specific catalyst |
| N-Methyl-2-pyrrolidone (NMP) | Generic Suppliers | ~$3-5 | Common solvent for cyanation |
Synthetic Route 1: The Sandmeyer Reaction Pathway
The Sandmeyer reaction is a well-established and versatile method for the conversion of aromatic amines to a wide array of functional groups, including nitriles.[2][6] This pathway utilizes the readily available, albeit more expensive, 3-Methoxy-2-nitroaniline as the starting material.
Experimental Workflow
References
Safety Operating Guide
Proper Disposal of 3-Methoxy-2-nitrobenzonitrile: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 3-Methoxy-2-nitrobenzonitrile, a chemical compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
The primary method for the disposal of this compound is through a licensed and approved hazardous waste disposal service.[1][2] Due to its chemical nature, on-site treatment or disposal in standard laboratory waste streams is not recommended.
Hazard and Disposal Summary
A comprehensive understanding of the hazards associated with this compound is fundamental to its safe handling and disposal. The following table summarizes key safety and disposal information derived from data for structurally similar compounds.
| Parameter | Guideline | Source |
| Primary Disposal Method | Dispose of contents/container to an approved waste disposal plant. | [1] |
| Dissolve in a combustible solvent and burn in a chemical incinerator. | [2] | |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles, lab coat. | [2] |
| Handling Environment | Well-ventilated area or chemical fume hood. | [2] |
| Waste Container | Suitable, closed, and properly labeled containers. | [1][2] |
| Incompatible Materials | Strong oxidizing agents, acids, bases. | [1][2] |
| Environmental Precautions | Do not allow to enter drains, soil, or surface water. | [1][2] |
Step-by-Step Disposal Protocol
Follow these procedural steps to ensure the safe and compliant disposal of this compound waste.
-
Personal Protective Equipment (PPE): Before handling the waste, all personnel must don appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[2]
-
Waste Segregation: Do not mix this compound waste with other waste streams, particularly with incompatible materials such as strong oxidizing agents, acids, or bases.[1][2]
-
Containerization:
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.
-
Storage: Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal. Provide them with the complete chemical name and any other relevant safety information.
-
Documentation: Maintain a record of the waste generated, including the quantity and date of disposal, in accordance with local, state, and federal regulations.
Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Accidental Release Measures
In the event of a spill, evacuate personnel from the immediate area. Avoid breathing dust or vapors. Wearing appropriate PPE, collect the spilled material using an absorbent, non-combustible material (e.g., sand or vermiculite) and place it in a sealed container for disposal. Prevent the spill from entering drains or waterways. The contaminated area should be decontaminated with a suitable cleaning agent. Report the incident to your EHS department.
References
Personal protective equipment for handling 3-Methoxy-2-nitrobenzonitrile
Essential Safety and Handling Guide for 3-Methoxy-2-nitrobenzonitrile
This document provides crucial safety protocols and logistical plans for the handling and disposal of this compound (CAS No: 142596-50-7). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure risks and establishing clear, actionable steps for laboratory operations.
Hazard and Safety Summary
This compound is a chemical that requires careful handling due to its potential health hazards. The primary known hazard is that it is harmful if swallowed. Due to its chemical structure containing nitro and nitrile groups, it is prudent to handle it as a potential irritant to the skin and eyes and as potentially harmful upon inhalation or skin contact, similar to related compounds[1][2][3].
| Hazard Information | Details |
| GHS Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed |
| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Storage Temperature | Room temperature, sealed in a dry place. |
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment plan is mandatory to prevent exposure. The following table summarizes the required PPE based on safety data and best practices for handling nitro and nitrile compounds.[1][4]
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US)[4][5]. A face shield is required when there is a risk of splashes[4]. | Protects against accidental splashes and dust which can cause serious eye irritation[3][4]. |
| Skin Protection | Wear a fire/flame-resistant lab coat and ensure it is buttoned[4]. Full-length pants and closed-toe shoes are mandatory[1]. | Provides a barrier against accidental skin contact and protects from potential chemical splashes[4][6]. |
| Hand Protection | Handle with chemical-impermeable gloves[4]. Nitrile gloves are recommended for their resistance to a wide range of chemicals[7][8]. For extended contact, consider butyl rubber gloves or double-gloving[1]. Inspect gloves before use. | Prevents skin absorption, a primary route of exposure for nitro compounds and nitriles[1]. Nitrile offers superior protection against many hazardous and corrosive compounds[9]. |
| Respiratory Protection | All handling of solid or dissolved this compound must be conducted in a certified chemical fume hood[1][4]. If engineering controls are insufficient, use a full-face respirator with an appropriate organic vapor cartridge[4][5]. | Protects against the inhalation of harmful dust or vapors[6]. A fume hood is the primary engineering control to minimize airborne concentrations[1]. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow is essential for safety.
1. Preparation and Precaution:
-
Fume Hood Verification: Before starting, confirm that the chemical fume hood is functioning correctly by checking the airflow monitor[1].
-
PPE Inspection: Inspect all required PPE (gloves, goggles, lab coat) for any damage or defects[1].
-
Gather Materials: Ensure all necessary equipment (spatulas, weigh boats, glassware, and waste containers) is inside the fume hood to minimize movement in and out of the controlled area.
-
Review Safety Data: Have the Safety Data Sheet (SDS) readily available for reference.
2. Handling the Compound:
-
Location: Perform all manipulations, including weighing and transferring, of this compound within the designated area of the fume hood[1].
-
Avoid Dust: Handle the solid material carefully to minimize the generation of dust[3][6].
-
Avoid Contact: Do not allow the chemical to come into contact with skin, eyes, or clothing[3][6].
-
Hygiene: Do not eat, drink, or smoke in the handling area[2][3]. Wash hands thoroughly with soap and water after handling is complete, even after removing gloves[2][3].
3. Storage:
-
Container: Keep the compound in its original, tightly closed container when not in use[6].
-
Location: Store in a cool, dry, and well-ventilated area[2][6].
-
Segregation: Store away from incompatible materials, such as strong oxidizing agents and strong acids[2][10].
Caption: Workflow for Safe Handling of this compound.
Disposal Plan: Step-by-Step Procedures
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance. This material must be disposed of as hazardous waste[10].
1. Waste Segregation and Collection:
-
Solid Waste: Place unused or waste this compound in a designated, compatible, and tightly sealed hazardous waste container[10].
-
Contaminated Materials: Dispose of all contaminated items, including gloves, weigh boats, and paper towels, in the same designated hazardous waste container[1][10].
-
Empty Containers: The first rinse of an "empty" container must be collected and disposed of as hazardous waste[11]. Subsequent rinses can be managed according to local regulations. The rinsed container should be disposed of as hazardous waste[11].
-
Solutions: Any solutions containing the compound must be collected in a designated liquid hazardous waste container.
2. Containerization and Labeling:
-
Container Integrity: Ensure all waste containers are in good condition, compatible with the chemical, and are kept closed except when adding waste[11].
-
Labeling: Clearly label all waste containers as "Hazardous Waste" and identify the major constituents by their full chemical names (e.g., "Hazardous Waste: this compound")[10][11]. Include the accumulation start date.
3. Final Disposal:
-
Professional Disposal: The recommended method of disposal is incineration by a licensed professional waste disposal service[10]. Do not attempt to treat the chemical waste in the laboratory[10].
-
Environmental Precaution: Under no circumstances should this chemical or its containers be disposed of in regular trash or emptied into drains[2][5][10].
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. echemi.com [echemi.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 8. business.medtecs.com [business.medtecs.com]
- 9. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 10. benchchem.com [benchchem.com]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
